molecular formula C13H14O2 B1622182 3-Allyl-2-(allyloxy)benzaldehyde CAS No. 84682-15-5

3-Allyl-2-(allyloxy)benzaldehyde

Cat. No.: B1622182
CAS No.: 84682-15-5
M. Wt: 202.25 g/mol
InChI Key: YIZHWEKWDRJEKT-UHFFFAOYSA-N
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Description

3-Allyl-2-(allyloxy)benzaldehyde is a useful research compound. Its molecular formula is C13H14O2 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Allyl-2-(allyloxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Allyl-2-(allyloxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84682-15-5

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-prop-2-enoxy-3-prop-2-enylbenzaldehyde

InChI

InChI=1S/C13H14O2/c1-3-6-11-7-5-8-12(10-14)13(11)15-9-4-2/h3-5,7-8,10H,1-2,6,9H2

InChI Key

YIZHWEKWDRJEKT-UHFFFAOYSA-N

SMILES

C=CCC1=C(C(=CC=C1)C=O)OCC=C

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=O)OCC=C

Other CAS No.

84682-15-5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Allyl-2-(allyloxy)benzaldehyde: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-allyl-2-(allyloxy)benzaldehyde, a valuable intermediate in organic synthesis. This document details its chemical structure, a robust synthetic pathway, and expected analytical characterization data. The information presented herein is intended to empower researchers in the fields of medicinal chemistry and materials science to effectively utilize this versatile molecule in their synthetic endeavors.

Chemical Structure and Identifiers

3-Allyl-2-(allyloxy)benzaldehyde is an aromatic aldehyde featuring both an allyl and an allyloxy substituent on the benzene ring, ortho to the formyl group. This unique arrangement of functional groups provides multiple reactive sites for further chemical transformations.

Chemical Structure:

Chemical structure of 3-Allyl-2-(allyloxy)benzaldehyde

Key Identifiers:

IdentifierValue
IUPAC Name 3-allyl-2-(allyloxy)benzaldehyde
CAS Number 84682-15-5[1][2]
Molecular Formula C₁₃H₁₄O₂[1]
Molecular Weight 202.25 g/mol [1]
SMILES O=Cc1c(OCC=C)c(CC=C)ccc1

Synthetic Strategy: Williamson Ether Synthesis

The most logical and efficient synthetic route to 3-allyl-2-(allyloxy)benzaldehyde is through a Williamson ether synthesis. This reliable and widely used method involves the nucleophilic substitution of an alkyl halide by an alkoxide.[3][4][5] In this specific application, the phenoxide of 3-allylsalicylaldehyde acts as the nucleophile, attacking allyl bromide to form the desired ether linkage.

The causality behind this experimental choice lies in the high efficiency and selectivity of the Williamson ether synthesis for forming ether bonds. The reaction is typically high-yielding and proceeds under relatively mild conditions.[3] The choice of a primary alkyl halide, allyl bromide, is crucial as it favors the desired Sₙ2 pathway and minimizes competing elimination reactions.[4]

Synthetic Workflow

The overall synthetic transformation can be visualized as a two-step process, starting from the commercially available salicylaldehyde. The first step would be the introduction of the C-allyl group, followed by the O-allylation. However, for practical laboratory synthesis, the readily available 3-allylsalicylaldehyde serves as an excellent starting material.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (Sₙ2) 3-Allylsalicylaldehyde 3-Allylsalicylaldehyde 3-Allylsalicylaldehyde_Phenoxide 3-Allylsalicylaldehyde Phenoxide Intermediate 3-Allylsalicylaldehyde->3-Allylsalicylaldehyde_Phenoxide Base (e.g., K₂CO₃, NaH) Solvent (e.g., Acetone, DMF) Target_Molecule 3-Allyl-2-(allyloxy)benzaldehyde 3-Allylsalicylaldehyde_Phenoxide->Target_Molecule Reaction with Allyl Bromide Allyl_Bromide Allyl_Bromide

Sources

3-Allyl-2-(allyloxy)benzaldehyde: Physicochemical Profiling, Mechanistic Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic organic chemistry and drug discovery, multifunctional building blocks are essential for the rapid assembly of complex molecular architectures. 3-Allyl-2-(allyloxy)benzaldehyde (CAS: 84682-15-5) is a highly versatile, orthogonally reactive scaffold featuring an electrophilic aldehyde, a terminal alkene (allyl group), and an allyloxy ether [1]. This unique triad of functional groups allows for sequential or tandem transformations, including ring-closing metathesis (RCM), Schiff base condensations, and radical cascade annulations.

This whitepaper provides an in-depth technical guide on the physicochemical properties, the causality-driven synthetic methodologies, and the downstream applications of 3-allyl-2-(allyloxy)benzaldehyde.

Physicochemical Profiling

Understanding the fundamental properties of a building block is the first step in designing robust experimental workflows. The quantitative data for 3-allyl-2-(allyloxy)benzaldehyde is summarized in Table 1.

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name 3-Allyl-2-(allyloxy)benzaldehyde
IUPAC Name 2-(prop-2-en-1-yloxy)-3-(prop-2-en-1-yl)benzaldehyde
CAS Registry Number 84682-15-5
Molecular Formula C₁₃H₁₄O₂
Molecular Weight 202.25 g/mol
Exact Mass 202.0994 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Appearance Pale yellow to amber liquid

Data supported by standard chemical registry databases [1].

Mechanistic Synthesis & Causality

The synthesis of 3-allyl-2-(allyloxy)benzaldehyde is a classic demonstration of leveraging thermodynamic control and pericyclic reactions. The workflow relies on a three-step sequence: an initial Williamson ether synthesis, a thermal Claisen rearrangement, and a subsequent O-allylation.

The [3,3]-Sigmatropic Claisen Rearrangement

The core of this synthetic route is the Claisen rearrangement [2, 4]. When 2-(allyloxy)benzaldehyde is subjected to high temperatures (~200 °C), it undergoes an intramolecular, concerted[3,3]-sigmatropic rearrangement.

Causality in Experimental Design: Why heat to 200 °C? The reaction proceeds via a highly ordered, six-membered chair-like transition state. The thermal energy is required to overcome the activation barrier of breaking the strong C-O ether bond while simultaneously forming the new C-C bond at the ortho position. The reaction is driven by the exergonic restoration of aromaticity (via tautomerization of the intermediate cyclohexadienone) and the formation of a thermodynamically stable phenol [4].

Synthesis A Salicylaldehyde B 2-(Allyloxy)benzaldehyde A->B Allyl bromide, K2CO3 (O-Allylation) C 3-Allyl-2-hydroxybenzaldehyde B->C Heat (~200°C) (Claisen Rearrangement) D 3-Allyl-2-(allyloxy)benzaldehyde C->D Allyl bromide, K2CO3 (O-Allylation)

Workflow for the 3-step synthesis of 3-Allyl-2-(allyloxy)benzaldehyde.

Experimental Protocols (Self-Validating Workflows)

To ensure high yields and reproducibility, the following step-by-step protocols incorporate self-validating analytical checks.

Protocol A: Synthesis of 2-(Allyloxy)benzaldehyde

Objective: Selective O-alkylation of the phenolic hydroxyl group.

  • Reaction Setup: Dissolve salicylaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Selection: Add anhydrous K₂CO₃ (1.5 eq). Expert Insight: K₂CO₃ is chosen over NaOH because it is a mild base (pKa ~ 10.3) that quantitatively deprotonates the phenol without triggering Cannizzaro or aldol side reactions at the aldehyde moiety.

  • Alkylation: Dropwise add allyl bromide (1.2 eq). Stir at 60 °C for 4 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (Rf ~ 0.4, yellow spot under UV) will convert to a less polar product (Rf ~ 0.6).

  • Workup: Quench with H₂O, extract with EtOAc (3x). Wash the organic layer extensively with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

Protocol B: Thermal Claisen Rearrangement

Objective: Regioselective migration of the allyl group to the ortho-position.

  • Reaction Setup: Dissolve the crude 2-(allyloxy)benzaldehyde in N,N-diethylaniline (b.p. 216 °C) or heat neat under an inert argon atmosphere.

  • Thermal Activation: Reflux at 200–210 °C for 6–8 hours.

  • Validation: Monitor the disappearance of the ether and the reappearance of a highly polar phenolic spot on TLC. In ¹H-NMR, validate the shift of the vinylic protons and the emergence of a sharp phenolic -OH peak at ~11.0 ppm (hydrogen-bonded to the aldehyde).

  • Workup: Dilute with EtOAc, wash with 1M HCl to remove the N,N-diethylaniline, and purify via silica gel chromatography to yield 3-allyl-2-hydroxybenzaldehyde .

Protocol C: Final O-Allylation

Objective: Capping the newly formed phenol to yield the target compound.

  • Reaction Setup: Dissolve 3-allyl-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone.

  • Alkylation: Add K₂CO₃ (1.5 eq) and allyl bromide (1.2 eq). Reflux at 56 °C for 12 hours.

  • Validation: The reaction is complete when the phenolic -OH peak disappears in the NMR spectrum, and the mass spectrometry confirms the exact mass of 202.0994 Da.

  • Workup: Filter off the potassium salts, concentrate the filtrate, and purify via vacuum distillation or column chromatography to yield 3-Allyl-2-(allyloxy)benzaldehyde .

Applications in Drug Development & Materials Science

The dual allyl groups and the reactive aldehyde make this compound a privileged scaffold for generating molecular complexity.

Schiff Base Ligands and Transition Metal Complexes

The intermediate 3-allyl-2-hydroxybenzaldehyde and its derivatives are extensively used to synthesize Schiff base ligands. For instance, condensation with amantadine yields potent ligands that, when complexed with transition metals like Zn(II), Co(II), or VO(IV), exhibit significant inhibitory activity against α-amylase and α-glucosidase, positioning them as potential antidiabetic therapeutics [3].

Ring-Closing Metathesis (RCM)

The presence of two terminal alkenes in 3-allyl-2-(allyloxy)benzaldehyde makes it an ideal precursor for Ring-Closing Metathesis using Grubbs' catalysts. This pathway rapidly constructs functionalized chromene derivatives, which are core pharmacophores in numerous anti-cancer and anti-inflammatory agents.

Applications Target 3-Allyl-2-(allyloxy)benzaldehyde RCM Ring-Closing Metathesis (Grubbs Catalyst) Target->RCM Schiff Schiff Base Condensation (Amine Addition) Target->Schiff Radical Radical Annulation (Transition Metal Catalysis) Target->Radical Chromene Functionalized Chromenes RCM->Chromene Metal Transition Metal Complexes Schiff->Metal Chroman Chroman-4-one Derivatives Radical->Chroman

Downstream synthetic applications of 3-Allyl-2-(allyloxy)benzaldehyde.

Analytical Characterization Signatures

To ensure structural integrity during drug development, the following spectroscopic signatures must be validated:

  • ¹H-NMR (CDCl₃, 400 MHz):

    • Aldehyde proton: Sharp singlet at ~10.3 - 10.5 ppm.

    • Allyloxy (-O-CH₂-): Doublet at ~4.5 ppm.

    • Allyl (-CH₂-): Doublet at ~3.4 ppm.

    • Vinylic protons (-CH=CH₂): Multiplets ranging from 5.0 to 6.1 ppm, integrating for 6 protons total across both allyl groups.

  • FT-IR (ATR):

    • Strong C=O stretching at ~1685 cm⁻¹ (conjugated aldehyde).

    • C=C stretching at ~1640 cm⁻¹ (allyl groups).

    • Absence of broad O-H stretching at 3200-3500 cm⁻¹, confirming successful O-allylation.

References

  • Ajaz, A., et al. "Synthesis of an amantadine-based novel Schiff base and its transition metal complexes as potential ALP, α-amylase, and α-glucosidase inhibitors". RSC Advances, 2023. Available at:[Link]

  • Wikipedia Contributors. "Claisen rearrangement". Wikipedia, The Free Encyclopedia. Available at:[Link]

A Technical Guide to the Solubility of 3-Allyl-2-(allyloxy)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Allyl-2-(allyloxy)benzaldehyde, a molecule of interest in synthetic organic chemistry for pharmaceuticals, agrochemicals, and fragrances.[1][2] Given the absence of extensive public solubility data for this specific compound, this document emphasizes a predictive approach grounded in fundamental chemical principles and provides a robust, field-proven experimental protocol for its empirical determination. We will analyze the molecule's structural attributes to forecast its behavior in a range of common organic solvents and present a detailed, self-validating methodology for quantitative solubility assessment using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC).

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in nearly every facet of chemical science.[3] In drug discovery and development, poor solubility is a leading cause of candidate failure, impacting bioavailability, formulation, and overall efficacy.[4][5] For a synthetic intermediate like 3-Allyl-2-(allyloxy)benzaldehyde, understanding its solubility is paramount for reaction optimization, purification via crystallization or chromatography, and formulation.[1][2][3] This guide serves as a practical tool for researchers to predict, measure, and apply solubility data for this and structurally similar molecules.

Predictive Analysis: A "Like Dissolves Like" Approach

The principle that "like dissolves like" is a foundational concept in chemistry, stating that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[6][7][8][9][10] We can dissect the structure of 3-Allyl-2-(allyloxy)benzaldehyde to predict its solubility profile.

Molecular Structure of 3-Allyl-2-(allyloxy)benzaldehyde:

  • CAS Number: 84682-15-5[1]

  • Molecular Formula: C13H14O2[1]

  • Molecular Weight: 202.25 g/mol [1]

Key Structural Features & Their Influence on Polarity:

  • Benzaldehyde Core: The aromatic ring itself is nonpolar. However, the aldehyde group (-CHO) is highly polar due to the electronegative oxygen atom, creating a significant dipole moment. This feature suggests potential solubility in polar solvents.

  • Allyloxy Group (-O-CH2-CH=CH2): The ether linkage introduces some polarity and potential for hydrogen bond acceptance (but not donation).

  • Allyl Groups (-CH2-CH=CH2): These two hydrocarbon groups are distinctly nonpolar, contributing to the molecule's lipophilic ("fat-loving") character.

  • Predicted LogP: The predicted octanol-water partition coefficient (LogP) is approximately 2.79, indicating a moderate degree of lipophilicity.[1]

Inference: 3-Allyl-2-(allyloxy)benzaldehyde is an amphiphilic molecule, possessing both polar (aldehyde, ether) and nonpolar (aromatic ring, allyl chains) regions. This dual character suggests it will not be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will likely exhibit good solubility in solvents of intermediate polarity.

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}

Figure 1. Relationship between molecular features and predicted solubility.

Predicted Solubility in Common Organic Solvents:

The following table summarizes the predicted solubility based on the structural analysis. These are qualitative predictions intended to guide solvent selection for experimental determination.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl AcetateHigh These solvents can engage in dipole-dipole interactions with the aldehyde and ether groups without the competing hydrogen bonding that occurs in protic solvents. Their moderate polarity also accommodates the nonpolar regions of the molecule.
Polar Protic Ethanol, Methanol, IsopropanolModerate to High These solvents can act as hydrogen bond acceptors for the aldehyde and ether oxygens. However, strong solvent-solvent hydrogen bonding may slightly hinder dissolution compared to aprotic solvents.
Nonpolar Toluene, Diethyl EtherModerate Toluene's aromatic ring can interact favorably with the molecule's benzene ring (π-π stacking). Diethyl ether has a polarity that can accommodate both parts of the molecule to some extent.
Highly Nonpolar Hexane, HeptaneLow The strong polarity of the aldehyde group will likely make the molecule difficult to dissolve in purely aliphatic, nonpolar solvents.
Highly Polar WaterVery Low / Insoluble The large nonpolar surface area from the aromatic ring and allyl groups will dominate, leading to poor miscibility with water despite the polar functional groups.

Experimental Protocol: Isothermal Shake-Flask Method

To move from prediction to quantitative data, a rigorous experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a compound.[11][12] It involves agitating an excess of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached.

3.1. Materials and Equipment

  • 3-Allyl-2-(allyloxy)benzaldehyde (purity ≥98%)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[13][14]

3.2. Step-by-Step Methodology

  • Preparation: Add an excess amount of 3-Allyl-2-(allyloxy)benzaldehyde to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in the temperature-controlled orbital shaker. Agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined period. A 24-48 hour equilibration time is typically sufficient, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for at least 24 hours to allow undissolved solids to settle. Centrifugation can be used to expedite this process.[12]

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles. Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of the saturated solution is then calculated by multiplying the measured concentration by the dilution factor.

dot graph G { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 2. Experimental workflow for solubility determination.

Analytical Method: Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a precise and common method for quantifying organic compounds in solution.[13][14][15]

  • Principle: The method separates the compound of interest from any potential impurities on a chromatography column. A UV detector measures the absorbance of the compound as it elutes from the column.[16] According to the Beer-Lambert law, the absorbance is directly proportional to the concentration.[16]

  • Method Development: A reverse-phase C18 column is typically suitable. The mobile phase would likely consist of a mixture of water and a polar organic solvent like acetonitrile or methanol. The detection wavelength should be set to the absorbance maximum (λmax) of 3-Allyl-2-(allyloxy)benzaldehyde to ensure maximum sensitivity.

  • Calibration: A calibration curve must be generated by preparing a series of standards of known concentration and plotting their HPLC peak area against concentration. The excellent linearity of this curve is essential for accurate quantification.[15][17]

  • Validation: The analytical method should be validated for linearity, accuracy, and precision to ensure the reliability of the solubility data.[14]

Data Presentation and Safety

5.1. Reporting Results

Quantitative solubility data should be presented in a clear, tabular format. The experiment should be performed in triplicate to assess reproducibility and report the mean and standard deviation.

Table for Experimental Solubility Data of 3-Allyl-2-(allyloxy)benzaldehyde at 25°C

SolventMean Solubility (mg/mL)Standard DeviationQualitative Classification
Acetone[Experimental Value][± Value]e.g., Very Soluble
Dichloromethane[Experimental Value][± Value]e.g., Freely Soluble
Ethanol[Experimental Value][± Value]e.g., Soluble
Toluene[Experimental Value][± Value]e.g., Sparingly Soluble
Hexane[Experimental Value][± Value]e.g., Practically Insoluble

5.2. Safety and Handling

Working with organic solvents requires strict adherence to safety protocols.[18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including solvent-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[19][20]

  • Ventilation: All handling of organic solvents should be performed in a certified chemical fume hood to prevent inhalation of vapors.[18][19]

  • Ignition Sources: Many organic solvents are flammable. Ensure there are no open flames or spark sources in the vicinity.[18]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled hazardous waste containers according to institutional guidelines.[20]

Conclusion

While specific solubility data for 3-Allyl-2-(allyloxy)benzaldehyde is not readily published, a robust scientific approach allows for strong predictions and accurate experimental determination. Its amphiphilic nature, with both polar and nonpolar functionalities, suggests optimal solubility in polar aprotic solvents like acetone and THF. This guide provides the theoretical foundation and a detailed, self-validating experimental protocol necessary for any researcher to generate high-quality, reliable solubility data. Such data is indispensable for the effective use of this compound in research, development, and manufacturing.

References

  • Fiveable. (2025, August 15). Like Dissolves Like Definition - Inorganic Chemistry I Key...
  • Ippolito, J.A., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
  • Pearson. In the context of solubility rules, what does the phrase "like dissolves like" mean?
  • Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility.
  • Chemistry LibreTexts. (2020, February 24). 13.2: Solutions- Homogeneous Mixtures.
  • Ansell Sweden. (2025, October 16). Understanding the Types of Solvents and How to Handle Them Safely.
  • Al-Zyoud, J., et al. (2020, December 24). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development.
  • Guidechem. 3-(allyl)-2-(allyloxy)benzaldehyde 84682-15-5.
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Rowan. Predicting Solubility.
  • Solubility test for Organic Compounds. (2024, September 24).
  • IEEE Xplore. (2021, December 20). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach.
  • Scribd. Experiment 1. Solubility of Organic Compounds | PDF.
  • Environmental Health and Safety. Organic Solvents.
  • Standard Operating Procedures for Working with Organic Solvents.
  • Longdom.org. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
  • Chemistry Online @ UTSC. Solubility.
  • PubChem - NIH. 3-(Allyloxy)benzaldehyde | C10H10O2 | CID 2716612.
  • Solubility of Organic Compounds. (2023, August 31).
  • Safe Work Australia. INDUSTRIAL ORGANIC SOLVENTS.
  • 3M. Organic Solvents.
  • Semantic Scholar. (2017, October 23). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • Chem-Impex. 3-(Allyloxy)benzaldehyde.
  • PMC.
  • A.8. PARTITION COEFFICIENT 1. METHOD.
  • SCION Instruments.
  • Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts.
  • LCGC International. (2020, November 13). How It Works: UV Detection for HPLC.
  • BLD Pharm. 84682-15-5|3-Allyl-2-(allyloxy)benzaldehyde.
  • Santa Cruz Biotechnology. 3-(allyloxy)benzaldehyde | CAS 40359-32-8.
  • FILAB. Solubility testing in accordance with the OECD 105.
  • OECD. Test No.

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safety data sheet (SDS) for 3-Allyl-2-(allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Handling and Safety Profiling of 3-Allyl-2-(allyloxy)benzaldehyde

Executive Summary & Substance Identity

This guide serves as a dynamic technical manual for 3-Allyl-2-(allyloxy)benzaldehyde (CAS: 84682-15-5). Unlike standard commodity chemicals, this compound is a reactive intermediate often utilized in Claisen rearrangements and heterocyclic synthesis (e.g., chromenes, benzofurans). Its dual-allyl architecture presents specific stability challenges—namely oxidative degradation and peroxide formation—that require a self-validating handling protocol.

Physicochemical Matrix
PropertyData / SpecificationRelevance to Safety
CAS Number 84682-15-5 Unique Identifier
IUPAC Name 3-(prop-2-en-1-yl)-2-(prop-2-en-1-yloxy)benzaldehydeStructural definition
Molecular Weight 202.25 g/mol Stoichiometry calculations
Physical State Pale yellow to colorless liquidVisual purity check (Darkening = Oxidation)
Boiling Point ~130°C @ 10 mmHg (Predicted)High vacuum required for distillation
LogP ~2.8 (Lipophilic)Membrane permeability/Bioaccumulation potential
Solubility DCM, THF, EtOAc; Insoluble in waterSolvent selection for extraction

Hazard Architecture: The "Why" Behind the Protocols

As researchers, we must look beyond the GHS label to the functional group reactivity that drives toxicity and instability.

Functional Group Analysis
  • Allyl Ether Moiety (-O-CH2-CH=CH2):

    • Risk:[1][2][3][4] The methylene protons adjacent to the oxygen are susceptible to radical abstraction by atmospheric oxygen. This leads to the formation of hydroperoxides, which are shock-sensitive and explosive upon concentration.

  • Aldehyde Moiety (-CHO):

    • Risk:[2][3][4] Auto-oxidation to the corresponding carboxylic acid (3-allyl-2-(allyloxy)benzoic acid). This changes the stoichiometry of your reaction and can quench base-catalyzed steps.

    • Toxicity:[4] Aldehydes are known skin sensitizers (Type IV hypersensitivity) due to their ability to form Schiff bases with skin proteins.

GHS Classification (Derived from Analog Structure-Activity Relationship)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][4][5][6]

  • H319: Causes serious eye irritation.[1][5][6]

  • H317: May cause an allergic skin reaction (Sensitizer).[2]

  • H335: May cause respiratory irritation.[2][3][4][6]

The Self-Validating Handling System

Do not rely on "standard" storage. You must implement a system that validates the compound's integrity before every use.

Storage Protocol: The "Inert Barrier"
  • Temperature: Store at 2–8°C . Cold storage slows the kinetics of radical formation.

  • Atmosphere: Argon backfill is mandatory. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for liquids in storage vials.

  • Stabilizers: Commercial batches may contain BHT (butylated hydroxytoluene) or MEHQ. If you synthesize this in-house, add 100 ppm BHT if immediate use is not planned.

Pre-Use Validation: The Peroxide/Acid Check

Before heating or distilling this compound, execute the following logic:

ValidationProtocol Start Start: Open Container Visual Visual Check: Is liquid dark/viscous? Start->Visual NMR 1H-NMR Check: (Optional but Recommended) Visual->NMR If ambiguous Peroxide Peroxide Test Strip (Quantofix or Starch-Iodide) Visual->Peroxide If clear Decision2 Aldehyde Peak Intact? NMR->Decision2 Decision1 Peroxides > 10 ppm? Peroxide->Decision1 Decision1->Decision2 No Quench ACTION: Quench with FeSO4 or NaHSO3 Decision1->Quench Yes (High Risk) Purify ACTION: Flash Column (Silica removes peroxides) Decision2->Purify Acid present Proceed SAFE TO USE Decision2->Proceed Pure Quench->Purify

Figure 1: Decision logic for assessing compound stability prior to reaction setup.

Synthesis & Workflow Context

This compound is rarely an endpoint; it is a gateway to complex heterocycles. The most common application involves the Claisen Rearrangement , which requires high temperatures (>180°C).

Critical Safety Note: If peroxides are present during the high-temperature Claisen rearrangement, a thermal runaway or vessel rupture is probable.

Experimental Workflow: Claisen Rearrangement Preparation
  • Dissolution: Dissolve 3-Allyl-2-(allyloxy)benzaldehyde in a high-boiling solvent (e.g., N,N-diethylaniline or o-dichlorobenzene).

  • Degassing: Sparge the solution with Argon for 15 minutes. Causality: Removes dissolved oxygen that promotes radical polymerization at high temps.

  • Heating: Heat to reflux. Monitor by TLC (disappearance of aldehyde spot).

Emergency Response & Toxicology

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[5][6] The aldehyde group is highly irritating to mucous membranes.

  • Skin Contact: Wash with soap and water.[1][5][6] Do not use alcohol (ethanol/methanol), as this increases skin permeability and may facilitate systemic absorption of the lipophilic aldehyde.

  • Ingestion: Do NOT induce vomiting. The compound's lipophilicity poses an aspiration hazard, which can lead to chemical pneumonitis.

Spill Management
  • Evacuate: Remove ignition sources.

  • Absorb: Use vermiculite or sand.

  • Neutralize: Treat the waste with 10% sodium bisulfite solution to form the bisulfite adduct (water-soluble and less volatile) before disposal.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11413016, 3-Allyl-4-(allyloxy)benzaldehyde (Isomer Analog). Retrieved from [Link]

  • New Jersey Department of Health. (1998). Hazardous Substance Fact Sheet: Allyl Ethyl Ether (Functional Group Analog). Retrieved from [Link]

Sources

Technical Analysis: 3-Allyl-Salicylaldehyde vs. 3-Allyl-2-Allyloxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the structural, synthetic, and reactive divergences between 3-allyl-salicylaldehyde (Molecule A) and 3-allyl-2-allyloxybenzaldehyde (Molecule B). While structurally related—Molecule B is the O-allylated derivative of Molecule A—their utility in organic synthesis differs fundamentally.

  • 3-Allyl-salicylaldehyde functions primarily as a chelating scaffold and a precursor for benzoxazine polymers, leveraging its free phenolic hydroxyl group for intramolecular hydrogen bonding and metal coordination.

  • 3-Allyl-2-allyloxybenzaldehyde serves as a bis-alkene motif for Ring-Closing Metathesis (RCM) and cross-linking applications, devoid of acidic protons but rich in olefinic density for polymerization or macrocyclization.

Structural & Physicochemical Analysis[1][2][3][4][5][6]

The core distinction lies in the status of the oxygen atom at position 2: a free phenol versus an allyl ether. This variation dictates their polarity, spectral signature, and reactivity.

Comparative Profile
Feature3-Allyl-salicylaldehyde (Molecule A)3-Allyl-2-allyloxybenzaldehyde (Molecule B)
CAS Number 24019-66-784682-15-5
IUPAC Name 3-allyl-2-hydroxybenzaldehyde2-(allyloxy)-3-allylbenzaldehyde
Molecular Formula


Molecular Weight 162.19 g/mol 202.25 g/mol
Key Functionality Phenolic -OH (H-bond donor)Allyl Ether (No acidic protons)
Alkene Count 1 (C-Allyl)2 (C-Allyl + O-Allyl)
Intramolecular H-Bond Strong (OH

O=C)
Absent
Physical State Pale yellow oil / Low-melting solidColorless to pale yellow oil
The Intramolecular Hydrogen Bond (IMHB) Factor

In Molecule A , the hydroxyl proton forms a robust 6-membered intramolecular hydrogen bond with the carbonyl oxygen. This "locks" the conformation, reducing the reactivity of the carbonyl carbon toward weak nucleophiles and significantly shifting the -OH signal in NMR spectroscopy. Molecule B lacks this stabilization, making its carbonyl group more sterically accessible but electronically distinct due to the electron-donating allyloxy group.

Synthetic Interconnectivity: The Claisen Cycle

The relationship between these molecules is defined by the Claisen Rearrangement . Molecule A is typically synthesized via the thermal rearrangement of 2-allyloxybenzaldehyde. Molecule B is subsequently generated by O-alkylating Molecule A.

Pathway Visualization

The following diagram illustrates the synthetic flow, highlighting the thermal rearrangement that creates the C-C bond in Molecule A.

SynthesisPath cluster_legend Key Transformation Start Salicylaldehyde Inter 2-Allyloxybenzaldehyde Start->Inter Allyl Bromide K2CO3, Reflux (O-Alkylation) MolA 3-Allyl-salicylaldehyde (Molecule A) Inter->MolA Heat (200°C) (Claisen Rearrangement) MolB 3-Allyl-2-allyloxybenzaldehyde (Molecule B) MolA->MolB Allyl Bromide K2CO3, DMF (Williamson Ether Synthesis) Legend The Claisen Rearrangement (Inter -> MolA) is the critical C-C bond forming step.

Figure 1: Synthetic workflow connecting Salicylaldehyde precursors to Target Molecules A and B.

Spectroscopic Differentiation[1][2][11][12]

Researchers must rely on NMR and IR to validate the conversion of A to B. The disappearance of the chelated hydroxyl proton is the definitive marker.

Proton NMR (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> H NMR) Signatures[1][4][11][13]
  • Phenolic Proton (Molecule A only):

    • Signal: A sharp singlet typically between

      
       11.0 – 11.5 ppm .
      
    • Cause: Strong deshielding due to the Intramolecular Hydrogen Bond (IMHB) with the aldehyde carbonyl.

    • Observation in B: This signal is completely absent .

  • Allylic Protons:

    • Molecule A: Shows one set of allyl signals.

      • 
         (benzylic): Doublet, 
        
        
        
        3.4 ppm.
    • Molecule B: Shows two sets of allyl signals with distinct chemical environments.

      • 
         (
        
        
        
        ): Doublet,
        
        
        3.4 ppm.
      • 
         (
        
        
        
        ): Doublet, shifted downfield to
        
        
        4.6 ppm
        due to the electronegative oxygen.
Infrared (IR) Spectroscopy
  • Molecule A: Displays a broad, often weak

    
     stretch (
    
    
    
    ) which may be obscured by C-H stretches due to chelation. The Carbonyl (
    
    
    ) stretch is shifted to lower wavenumbers (
    
    
    ) due to H-bonding.
  • Molecule B: No

    
     band. The Carbonyl stretch typically appears at a standard conjugated aldehyde frequency (
    
    
    
    ).

Reactivity Profiles & Applications

The structural differences dictate divergent applications in drug discovery and material science.

Molecule A: The Chelator & Monomer
  • Schiff Base/Salen Ligands: The aldehyde and free phenol condense with diamines (e.g., ethylenediamine) to form Salen-type ligands, crucial for enantioselective catalysis.

  • Benzoxazine Synthesis: Reacts with primary amines and formaldehyde to form benzoxazine monomers.[1] The free phenol is strictly required for the ring-closure step in this polymerization mechanism.

Molecule B: The Metathesis Substrate[15]
  • Ring-Closing Metathesis (RCM): With two terminal alkenes, Molecule B is an ideal substrate for Grubbs' catalysts. It cyclizes to form 8-membered benzoxocine derivatives or, under specific conditions, chromenes.

  • Cross-Linking: In polymer chemistry, the bis-allyl functionality allows B to act as a cross-linker, increasing the thermal stability and modulus of resulting thermosets.

Reactivity MolA 3-Allyl-salicylaldehyde (Molecule A) Salen Salen Ligands (Catalysis) MolA->Salen + Diamine Benz Benzoxazine Monomers (Polymerization) MolA->Benz + Amine + CH2O MolB 3-Allyl-2-allyloxybenzaldehyde (Molecule B) RCM Benzoxocines / Chromenes (via Ring Closing Metathesis) MolB->RCM Grubbs Catalyst Cross Polymer Cross-linking (High Thermal Stability) MolB->Cross Radical Initiator

Figure 2: Divergent reactivity profiles. Molecule A favors condensation; Molecule B favors olefin metathesis.

Experimental Protocol: Synthesis of Molecule B from A

This protocol describes the O-alkylation of 3-allyl-salicylaldehyde to produce 3-allyl-2-allyloxybenzaldehyde. This is a standard Williamson ether synthesis optimized for yield and purity.

Reagents:

  • 3-Allyl-salicylaldehyde (1.0 eq)

  • Allyl Bromide (1.5 eq)

  • Potassium Carbonate (

    
    , 2.0 eq, anhydrous)
    
  • DMF (Dimethylformamide) or Acetone (Solvent)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-allyl-salicylaldehyde (e.g., 10 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add anhydrous

    
      (20 mmol) to the solution. Stir at room temperature for 15 minutes. The color may shift to bright yellow/orange, indicating phenoxide formation.
    
  • Alkylation: Add Allyl Bromide (15 mmol) dropwise via syringe.

    • Note: Allyl bromide is a lachrymator; perform this step in a fume hood.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (eluent: 10% Ethyl Acetate in Hexanes).

    • Endpoint: Disappearance of the starting phenol spot and appearance of a less polar product spot (higher

      
      ).
      
  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (50 mL) to precipitate inorganic salts and quench excess base.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash the combined organic layers with brine (

      
      ) to remove residual DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude oil is typically pure enough for many applications. If necessary, purify via silica gel column chromatography (Hexanes:EtOAc 95:5).

Self-Validation Check:

  • Success:

    
    H NMR shows disappearance of the signal at 
    
    
    
    11.2 ppm and appearance of a new doublet at
    
    
    4.6 ppm (2H).

References

  • Context: Defines the thermal rearrangement mechanism converting allyl aryl ethers to ortho-allyl phenols (Molecule A).
  • Context: Provides physical property data and commercial synthesis routes for Molecule B.
  • Benzoxazine Synthesis from Salicylaldehyde Derivatives: MDPI (Polymers). (2020).[2] Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved from [Link]

    • Context: Details the use of Molecule A (and similar derivatives) in creating benzoxazine monomers, highlighting the necessity of the free phenol.
  • Ring-Closing Metathesis (RCM) Applications: Organic Chemistry Portal. (2025).[3][4][5][6] Ring Closing Metathesis (RCM). Retrieved from [Link]

    • Context: Validates the utility of dienes like Molecule B in forming cyclic structures via Grubbs c
  • NMR Spectral Analysis of Regioisomers: Oxford Instruments. (2025).[3][4][5][6] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

    • Context: Supports the methodology for distinguishing phenolic protons vs.

Sources

Methodological & Application

Application Note and Protocol: Synthesis of 3-Allyl-2-(allyloxy)benzaldehyde via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Allyl-2-(allyloxy)benzaldehyde from 3-allylsalicylaldehyde. The protocol details a robust O-allylation reaction, a specific application of the Williamson ether synthesis, a cornerstone of modern organic chemistry.[1][2][3] This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation to ensure successful and reproducible synthesis.

Introduction: Significance and Application

3-Allyl-2-(allyloxy)benzaldehyde is a valuable bifunctional organic intermediate. The presence of two reactive allyl groups and an aldehyde functionality makes it a versatile building block for the synthesis of a diverse range of complex molecules, including heterocyclic compounds, and as a precursor in the development of novel pharmaceutical agents and materials. The strategic placement of the allyl ether and the C-allyl group on the benzaldehyde scaffold allows for subsequent selective chemical transformations, such as Claisen rearrangement, to introduce further molecular complexity.[4][5]

Salicylaldehyde derivatives, in general, are recognized as important pharmacophores in various therapeutic areas.[6][7][8] The ability to synthesize functionalized analogs, such as the title compound, is crucial for constructing libraries of molecules for high-throughput screening in drug discovery programs.

Mechanistic Principles: The Williamson Ether Synthesis

The core of this protocol is the Williamson ether synthesis, a reliable and widely used method for preparing both symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][9]

In this specific application, the phenolic hydroxyl group of 3-allylsalicylaldehyde is first deprotonated by a strong base, typically sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of allyl bromide, displacing the bromide leaving group in a concerted step to form the desired ether product.

The choice of a primary alkyl halide, such as allyl bromide, is critical for the success of the Williamson ether synthesis, as it minimizes competing elimination reactions that can occur with secondary and tertiary halides.[2][9]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3-allylsalicylaldehyde 3-Allylsalicylaldehyde Phenoxide Phenoxide Intermediate 3-allylsalicylaldehyde->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Allyl_Bromide Allyl Bromide Product 3-Allyl-2-(allyloxy)benzaldehyde Allyl_Bromide->Product Leaving Group Departure Phenoxide->Product SN2 Attack

Diagram 1: Williamson Ether Synthesis Workflow.

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of 3-Allyl-2-(allyloxy)benzaldehyde. It is imperative to adhere to all safety precautions outlined in Section 4.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )PuritySupplier
3-Allylsalicylaldehyde162.1997%Sigma-Aldrich
Allyl Bromide120.9999%Acros Organics
Potassium Carbonate (K₂CO₃)138.21≥99%Fisher Scientific
Acetone58.08ACS GradeVWR
Ethyl Acetate88.11ACS GradeVWR
Hexane86.18ACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)120.37≥97%Alfa Aesar
Silica Gel-60 Å, 230-400 meshSorbent Technologies
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-allylsalicylaldehyde (1.0 equiv., e.g., 1.62 g, 10 mmol).

  • Solvent and Base Addition: Add acetone (50 mL) to the flask and stir until the 3-allylsalicylaldehyde has dissolved. Add anhydrous potassium carbonate (1.5 equiv., e.g., 2.07 g, 15 mmol).

  • Allyl Bromide Addition: To the stirred suspension, add allyl bromide (1.2 equiv., e.g., 1.04 mL, 12 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system). The starting material should be consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude 3-Allyl-2-(allyloxy)benzaldehyde can be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate in hexane) is typically effective.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain 3-Allyl-2-(allyloxy)benzaldehyde as an oil.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 3-Allylsalicylaldehyde, K₂CO₃, Allyl Bromide in Acetone Reflux Reflux (4-6 h) Reactants->Reflux Filtration Filter K₂CO₃ Reflux->Filtration Concentration1 Concentrate Filtrate Filtration->Concentration1 Extraction Ethyl Acetate Extraction & Washes Concentration1->Extraction Drying Dry with MgSO₄ & Concentrate Extraction->Drying Chromatography Flash Column Chromatography Drying->Chromatography Final_Product Pure Product Chromatography->Final_Product

Sources

Protocol: Regioselective Synthesis of 2-Allyloxybenzaldehyde via Williamson Etherification

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for the synthesis of 2-allyloxybenzaldehyde from salicylaldehyde (2-hydroxybenzaldehyde) and allyl bromide. This transformation is a cornerstone reaction in medicinal chemistry, serving as the critical precursor for the Claisen rearrangement to synthesize 2-allylphenols, benzofurans, and chromene scaffolds found in various pharmacophores. The guide compares the "Standard Robust Method" (Potassium Carbonate/Acetone) against the "High-Throughput Method" (Sodium Hydride/DMF), providing rationale for reagent selection, mechanistic insights into regioselectivity (O- vs. C-alkylation), and self-validating quality control steps.

Strategic Considerations & Mechanistic Rationale

The Challenge of Ambident Nucleophiles

The phenoxide anion generated from salicylaldehyde is an ambident nucleophile, possessing electron density at both the oxygen and the ortho-carbon positions.

  • O-Alkylation (Desired): Favored by "hard" electrophiles and polar aprotic solvents that solvate cations well, leaving the oxygen anion "naked" and reactive.

  • C-Alkylation (Side Reaction): Can occur under conditions favoring "soft" interactions or if the oxygen is sterically hindered or tightly ion-paired.

Experimental Control: To maximize O-alkylation (Williamson Ether Synthesis), we utilize a primary alkyl halide (Allyl Bromide) and a base that promotes the formation of the free phenoxide without promoting thermodynamic equilibration to the C-alkylated product.

Reagent Selection Matrix
ComponentChoiceRationale
Base

(Preferred)
Mild base (

of conjugate acid ~10.3) sufficient to deprotonate phenol (

~8-10). Minimizes side reactions like aldol condensation of the aldehyde.
NaH (Alternative)Strong base, rapid deprotonation. Requires strictly anhydrous conditions. Risk of reducing the aldehyde if excess is used or temp is uncontrolled.
Solvent Acetone (Preferred)Polar aprotic. Dissolves organic reactants;

has low solubility but sufficient surface activity. Easy removal by rotary evaporation.
DMF (Alternative)High dielectric constant accelerates

rate. Harder to remove during workup (high boiling point).
Electrophile Allyl Bromide Highly reactive primary halide. 1.2–1.5 equivalents ensure complete consumption of the limiting reagent (salicylaldehyde).

Reaction Mechanism & Pathway[1][2][3][4][5][6]

The reaction proceeds via a classic


 mechanism.[1][2][3][4] The base deprotonates the phenolic hydroxyl group, generating a phenoxide anion. This nucleophile attacks the 

-carbon of the allyl bromide, displacing the bromide ion.

WilliamsonMechanism Salicyl Salicylaldehyde (Substrate) Phenoxide Phenoxide Anion (Intermediate) Salicyl->Phenoxide Deprotonation (-H+) Base Base (K2CO3) Base->Phenoxide TS Transition State [O...C...Br]‡ Phenoxide->TS Nu: Attack AllylBr Allyl Bromide (Electrophile) AllylBr->TS Electrophile Product 2-Allyloxybenzaldehyde (Product) TS->Product Br- Departure

Figure 1: Mechanistic pathway of the Williamson Ether Synthesis for 2-allyloxybenzaldehyde.

Experimental Protocol

Method A: The Robust Standard (Acetone/ )

Recommended for general synthesis where ease of workup is prioritized over speed.

Materials:

  • Salicylaldehyde (1.0 equiv, 10 mmol, 1.22 g)

  • Allyl Bromide (1.2 equiv, 12 mmol, 1.45 g)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv, 20 mmol, 2.76 g)
    
  • Acetone (Reagent Grade), 30 mL

  • Potassium Iodide (KI), catalytic (10 mol%) - Optional, accelerates reaction via Finkelstein mechanism.

Step-by-Step Workflow:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add Salicylaldehyde (1.22 g) and Acetone (30 mL). Stir to dissolve.

  • Deprotonation: Add anhydrous

    
     (2.76 g) in a single portion. The mixture may turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
    
  • Addition: Add Allyl Bromide (1.45 g) dropwise via syringe. Caution: Allyl bromide is a lachrymator.

  • Reaction: Heat the mixture to reflux (

    
    C) for 4–6 hours.
    
    • Monitoring: Check TLC (See Section 5).[5]

  • Workup:

    • Cool to RT.

    • Filter off the solid inorganic salts (

      
      , KBr) using a sintered glass funnel or Celite pad. Wash the pad with acetone.
      
    • Concentrate the filtrate under reduced pressure (Rotovap) to obtain a crude oil.

  • Extraction (if necessary): Dissolve crude oil in Ethyl Acetate (30 mL) and wash with:

    • 1M NaOH (2 x 15 mL) – Critical Step: Removes unreacted salicylaldehyde.

    • Brine (1 x 15 mL).

    • Dry over

      
      , filter, and concentrate.
      
Method B: High-Throughput (DMF/NaH)

Recommended for difficult substrates or rapid synthesis.

Materials:

  • Salicylaldehyde (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.1 equiv)

  • Allyl Bromide (1.2 equiv)[5]

  • DMF (anhydrous)[5]

Step-by-Step Workflow:

  • Setup: Flame-dried RBF under Nitrogen/Argon atmosphere.

  • Deprotonation: Suspend NaH in DMF at

    
    C. Add Salicylaldehyde dropwise. Evolution of 
    
    
    
    gas will occur. Stir for 30 min at
    
    
    C.
  • Reaction: Add Allyl Bromide dropwise at

    
    C. Allow to warm to RT. Stir for 1–2 hours.
    
  • Quench: Carefully add saturated

    
     solution.[5]
    
  • Extraction: Extract with Diethyl Ether or EtOAc. Wash organic layer copiously with water (to remove DMF) and LiCl solution (optional).

Process Monitoring & Validation

Thin Layer Chromatography (TLC)

Stationary Phase: Silica Gel 60


Mobile Phase:  Hexanes : Ethyl Acetate (80:20)
Visualization:  UV Light (254 nm)
Compound

(Approx)
Appearance (UV)
Salicylaldehyde (SM)0.55Dark spot (H-bonding to silica increases retention)
2-Allyloxybenzaldehyde 0.70 Dark spot (Less polar, moves higher)
Allyl Bromide>0.80Faint/Invisible (stains with

)

Success Criterion: Disappearance of the SM spot at


 0.55.
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Reaction Stalled Incomplete deprotonation or old reagents.Add catalytic KI (10 mol%) to generate reactive Allyl Iodide in situ. Increase reflux time.
New Spot at Baseline Acid formation (oxidation of aldehyde).Ensure inert atmosphere (Method B). Check solvent quality.
Product is Solid High purity achieved.Recrystallize from Hexane/EtOAc if necessary (Product mp is low, often an oil, but derivatives may solidify).

Characterization Data

Product: 2-(Allyloxy)benzaldehyde Physical State: Pale yellow oil (can solidify upon standing/chilling).

Expected Spectral Data:

TechniqueSignalInterpretation

NMR
(

, 400 MHz)

10.53 (s, 1H)
Aldehyde -CHO (Diagnostic peak)

7.85 (dd, 1H)
Aromatic proton ortho to carbonyl

7.50 - 6.90 (m, 3H)
Remaining aromatic protons

6.10 (m, 1H)
Allyl -CH= (Internal alkene)

5.45 (dq, 1H)
Allyl =CH2 (Trans)

5.35 (dq, 1H)
Allyl =CH2 (Cis)

4.65 (dt, 2H)
Allyl -O-CH2- (Doublet of triplets)
IR (Neat)1685

C=O Stretch (Conjugated Aldehyde)
1240

C-O-C Stretch (Aryl Ether)

Workflow Visualization

Workflow Start Start: Salicylaldehyde + Acetone BaseAdd Add K2CO3 Stir 15 min (Phenoxide formation) Start->BaseAdd ReagentAdd Add Allyl Bromide (Dropwise) BaseAdd->ReagentAdd Reflux Reflux 4-6 Hours (Monitor TLC) ReagentAdd->Reflux Filter Filtration (Remove K2CO3/KBr) Reflux->Filter Evap Rotary Evaporation Filter->Evap Wash Wash with 1M NaOH (Remove unreacted SM) Evap->Wash Final Pure 2-Allyloxybenzaldehyde Wash->Final

Figure 2: Operational workflow for the standard Potassium Carbonate/Acetone protocol.

Safety & Handling

  • Allyl Bromide: Highly toxic, lachrymatory, and flammable. MUST be handled in a functioning fume hood. Neutralize spills with dilute base.

  • Salicylaldehyde: Irritant. Stains skin yellow.

  • Waste Disposal: All aqueous washes containing allyl bromide residues should be treated as halogenated waste.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Title: Williamson ether synthesis[1][2][6][3][4]

    • Source: Wikipedia (General Overview & Mechanism)
    • URL:[Link][6][3][4][5]

  • Spectral Data Verification

    • Title: 2-(Allyloxy)
    • Source: Spectrabase / PubChem
    • URL:[Link]

  • Protocol Optimization (Base/Solvent Effects)

    • Title: The Williamson Ether Synthesis - Master Organic Chemistry
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Application in Claisen Rearrangement

    • Title: Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde and derivatives[7]

    • Source: ResearchGate (Contextualizing the allyl
    • URL:[Link]

Sources

using 3-Allyl-2-(allyloxy)benzaldehyde as a intermediate in heterocycle synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the preparation and utilization of 3-Allyl-2-(allyloxy)benzaldehyde (CAS: 84682-15-5) as a divergent intermediate.[1]

This molecule acts as a "bifunctional linchpin" due to its unique substitution pattern:

  • C1-Aldehyde: A electrophilic handle for condensation (imines, nitrones, hydrazones).

  • C2-O-Allyl: An ether-linked alkene suitable for RCM or dipole trapping.[1]

  • C3-C-Allyl: A carbon-linked alkene, stable and orthogonal to many O-allyl deprotection conditions.[1]

Introduction & Strategic Value

The synthesis of fused heterocycles often requires substrates that possess both nucleophilic and electrophilic character, or multiple unsaturated sites for cyclization. 3-Allyl-2-(allyloxy)benzaldehyde is a privileged scaffold because it enables divergent synthesis :

  • Pathway A (Ring-Closing Metathesis): Access to 7-membered oxygen heterocycles (Benzoxepines ).[1]

  • Pathway B (Intramolecular Nitrone Cycloaddition): Access to complex fused Chromano-Isoxazolidines .[1]

The presence of the C-allyl group at the 3-position (ortho to the ether) allows for post-cyclization modification, serving as a handle for library expansion—a critical feature for structure-activity relationship (SAR) studies.[1]

Synthesis of the Intermediate

Target: 3-Allyl-2-(allyloxy)benzaldehyde Starting Material: Salicylaldehyde (or 2-Allyloxybenzaldehyde)[1]

Mechanistic Pathway

The synthesis relies on the Claisen Rearrangement , a [3,3]-sigmatropic shift that transposes an O-allyl group to the ortho-carbon.[1][2]

  • O-Allylation: Protection of salicylaldehyde.[1]

  • Claisen Rearrangement: Thermal migration of the allyl group from Oxygen to C3.

  • Re-O-Allylation: Restoration of the ether linkage to yield the final di-allyl product.[1]

Experimental Protocol
Step 1: Synthesis of 3-Allyl-2-hydroxybenzaldehyde (Claisen Rearrangement)

Note: If starting from Salicylaldehyde, first O-allylate using Allyl Bromide/K2CO3 to get 2-(Allyloxy)benzaldehyde.[1]

  • Setup: Charge a high-pressure tube or round-bottom flask (equipped with a condenser) with 2-(Allyloxy)benzaldehyde (10.0 g, 61.7 mmol).

  • Solvent: Add N,N-Diethylaniline (30 mL) or use neat conditions if temperature control is precise.

  • Reaction: Heat the mixture to 195°C for 6–8 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[3] The starting material (Rf ~0.6) will disappear, and the phenolic product (Rf ~0.7, H-bonded) will appear.

  • Workup: Cool to room temperature. Dilute with Et2O (100 mL). Wash with 1M HCl (3 x 50 mL) to remove the aniline solvent. Wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Silica, 0-5% EtOAc in Hexanes).

    • Yield: ~75-85% (Pale yellow oil).[1]

Step 2: Synthesis of 3-Allyl-2-(allyloxy)benzaldehyde
  • Setup: To a solution of 3-Allyl-2-hydroxybenzaldehyde (5.0 g, 30.8 mmol) in Acetone (100 mL).

  • Reagents: Add Potassium Carbonate (8.5 g, 61.6 mmol, 2.0 equiv) and Allyl Bromide (3.2 mL, 37.0 mmol, 1.2 equiv).

  • Reaction: Reflux (60°C) for 4 hours.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

    • Product: Colorless to pale yellow oil.

    • Yield: >90%.

Data Summary Table

Parameter Step 1 (Claisen) Step 2 (Williamson Ether)
Reagents Heat (195°C), Diethylaniline Allyl Bromide, K2CO3, Acetone
Key Mechanism [3,3]-Sigmatropic Rearrangement SN2 Substitution
Time 6–8 Hours 4 Hours
Yield ~80% ~92%

| Safety Note | High temp; use shield.[1] | Allyl bromide is a lachrymator. |

Application 1: Benzoxepine Synthesis via RCM

Objective: Synthesize 2,5-dihydrobenzo[b]oxepine-9-carbaldehyde . Mechanism: Ring-Closing Metathesis (RCM) using Grubbs II catalyst.[1] The reaction closes the ring between the O-allyl (C2) and C-allyl (C3) groups, forming a 7-membered oxygen heterocycle.[1]

Protocol
  • Preparation: Dissolve 3-Allyl-2-(allyloxy)benzaldehyde (202 mg, 1.0 mmol) in anhydrous, degassed Dichloromethane (DCM) (100 mL).

    • Note: High dilution (0.01 M) is critical to prevent intermolecular polymerization.

  • Catalyst: Add Grubbs 2nd Generation Catalyst (42 mg, 5 mol%).

  • Reaction: Reflux (40°C) under Nitrogen for 12 hours.

  • Quenching: Add activated carbon or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester Ruthenium. Filter through a pad of Celite.[1]

  • Purification: Concentrate and purify via silica gel chromatography.

    • Result: The product is a bicyclic benzoxepine derivative.

Visual Workflow (RCM)

RCM_Pathway Start 3-Allyl-2-(allyloxy) benzaldehyde Conditions Grubbs II (5 mol%) DCM, Reflux, 12h Start->Conditions Initiation Intermediate Ruthenium Carbene Species Conditions->Intermediate Metathesis Product 2,5-dihydrobenzo[b]oxepine derivative Intermediate->Product Ring Closure (- Ethylene)

Caption: RCM pathway converting the di-allyl precursor into a 7-membered benzoxepine ring.

Application 2: Chromano-Isoxazolidine via INOC

Objective: Synthesize fused isoxazolidines via Intramolecular Nitrone Olefin Cycloaddition (INOC). Regioselectivity: The nitrone formed at C1 reacts preferentially with the O-allyl group at C2 (forming a 6,5-fused system) rather than the C-allyl at C3, due to the shorter tether length and favorable geometric constraints.[1]

Protocol
  • Reagents: To a solution of 3-Allyl-2-(allyloxy)benzaldehyde (1.0 mmol) in Ethanol (10 mL).

  • Amine Source: Add N-Methylhydroxylamine hydrochloride (1.2 mmol) and Sodium Acetate (1.2 mmol).

  • Reaction: Reflux for 3–6 hours.

    • Mechanism:[1][2][4][5][6][7][8][9] In situ formation of the nitrone (C=N+(Me)-O-) followed by spontaneous [3+2] cycloaddition.[1]

  • Workup: Remove ethanol under vacuum. Dissolve residue in DCM, wash with water.

  • Purification: Crystallization or column chromatography.[2]

    • Product: cis-fused chromano[4,3-c]isoxazolidine.[1]

Visual Workflow (INOC)

INOC_Pathway Substrate 3-Allyl-2-(allyloxy) benzaldehyde Reagents MeNHOH·HCl NaOAc, EtOH Substrate->Reagents Nitrone Intermediate Nitrone (C1 Position) Reagents->Nitrone Condensation Cyclization [3+2] Cycloaddition (with C2-O-Allyl) Nitrone->Cyclization Intramolecular Trapping Product Chromano-Isoxazolidine (C-Allyl remains pendant) Cyclization->Product Stereoselective Fusion

Caption: INOC cascade forming a tricyclic core while retaining the C3-allyl handle.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
RCM: Low Conversion Oxygen poisoning of Ru-catalyst.[1]Degas DCM thoroughly (freeze-pump-thaw or sparging with Argon for 20 min).
RCM: Dimerization Concentration too high.Dilute reaction to 0.005 M - 0.01 M.
Claisen: Low Yield Polymerization of aldehyde.[1]Ensure inert atmosphere (N2/Ar). Use Diethylaniline to buffer acidic byproducts.
INOC: Regio-scrambling High temperature.Perform nitrone formation at RT first, then gently warm to 50°C if needed.

References

  • BenchChem. "Application Notes: Claisen Rearrangement of 2-(Allyloxy)-3-bromobenzaldehyde."[1][2] BenchChem Protocols. Link

  • Aderibigbe, B. A., et al. "The Synthesis of 2-Benzazocines Using Ring-Closing Metathesis as a Key Step."[1] Tetrahedron, 2017. Link

  • Saubern, S., et al. "Intramolecular Nitrone Cycloaddition of 2-(Allylthio)benzaldehyde." Organic Letters, via Academia.edu. Link

  • Organic Syntheses. "Synthesis of N-benzoyl pyrrolidine (General Amide Coupling/Oxidation Protocols)." Org.[5][6][10] Synth.Link

  • MDPI. "Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline."[1][3][11] Molbank, 2024.[3] Link[3]

Sources

functionalization of aldehyde group in 3-Allyl-2-(allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Privileged Scaffold"

3-Allyl-2-(allyloxy)benzaldehyde (CAS: 84682-15-5) represents a "privileged scaffold" in organic synthesis. Its structural uniqueness lies in the orthogonality of its functional groups:

  • The Aldehyde (C-1): An electrophilic handle ready for divergent functionalization (oxidation, reduction, olefination, amination).

  • The O-Allyl & C-Allyl Groups (C-2, C-3): Latent nucleophiles and partners for Ring-Closing Metathesis (RCM).

The Challenge: The primary challenge in functionalizing the aldehyde group is chemoselectivity . The two allyl moieties are susceptible to:

  • Isomerization: Under strong basic conditions or specific transition metal catalysis, the terminal alkenes can isomerize to thermodynamically stable internal alkenes (conjugated styrenes), ruining subsequent RCM potential.

  • Reduction/Oxidation: Non-selective reagents (e.g., H₂, KMnO₄) will destroy the alkene "handles."

This Application Note details four validated protocols to functionalize the aldehyde without compromising the allyl groups, enabling the synthesis of complex benzoxepines and chromenes.

Experimental Protocols

Module A: Olefination (The Wittig Reaction)

Objective: Convert the aldehyde to a terminal alkene (styrene derivative) to create a tri-ene system for complex RCM cascades.

Rationale: Standard Wittig conditions are preferred over Horner-Wadsworth-Emmons (HWE) here because the resulting styrene is not electron-deficient. Critical Caution: Avoid excessive heating or highly reversible bases (like thermodynamic equilibration conditions) which might migrate the C-allyl double bond into conjugation with the ring.

Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask under Argon, suspend Methyltriphenylphosphonium bromide (

    
     equiv) in anhydrous THF (
    
    
    
    M).
  • Ylide Formation: Cool to

    
    C. Add Potassium tert-butoxide (
    
    
    
    ,
    
    
    equiv) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 45 mins at
    
    
    C.
  • Addition: Add 3-Allyl-2-(allyloxy)benzaldehyde (

    
     equiv) dissolved in minimal THF dropwise.
    
  • Reaction: Warm slowly to Room Temperature (RT) and stir for 2–4 hours. Do not reflux.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . Dry over
    
    
    .
  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Expected Yield: 85–92%

Module B: Reductive Amination (Benzylamine Synthesis)

Objective: Install an amine handle for further derivatization or to create nitrogen-containing heterocycles.

Rationale: Sodium Triacetoxyborohydride (


)  is the reagent of choice. Unlike 

(which can be too transient) or

(toxic/requires pH control),

is mild and will not reduce the C=C bonds.

Protocol:

  • Imine Formation: In a vial, mix 3-Allyl-2-(allyloxy)benzaldehyde (

    
     equiv) and the primary amine (
    
    
    
    equiv) in 1,2-Dichloroethane (DCE).
  • Acid Catalysis: Add Glacial Acetic Acid (

    
     equiv). Stir for 30 mins at RT.
    
  • Reduction: Add

    
     (
    
    
    
    equiv) in one portion.
  • Reaction: Stir at RT for 12–16 hours under Nitrogen.

  • Workup: Quench with saturated

    
     (base wash is critical to liberate the free amine). Extract with DCM.
    
  • Purification: Silica gel chromatography (DCM/MeOH/Et3N).

Expected Yield: 75–88%

Module C: Pinnick Oxidation (Carboxylic Acid Synthesis)

Objective: Convert aldehyde to carboxylic acid without touching the alkenes (avoiding Jones Reagent or KMnO₄).

Rationale: The Pinnick Oxidation (


) is the gold standard here. It generates 

in situ, so a scavenger (2-methyl-2-butene) is mandatory to prevent chlorination of the allyl double bonds.

Protocol:

  • Solvent System: Dissolve aldehyde (

    
     equiv) in 
    
    
    
    -Butanol/Water (3:1).
  • Scavenger: Add 2-methyl-2-butene (

    
     equiv).
    
  • Reagents: Add

    
     (
    
    
    
    equiv) followed by Sodium Chlorite (
    
    
    ,
    
    
    equiv).
  • Reaction: Stir vigorously at RT for 2–4 hours. The yellow color indicates active oxidant.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[1]

  • Purification: Usually sufficiently pure; recrystallize from Hexanes/EtOAc if needed.

Expected Yield: >90%

Module D: Grignard Addition (1,2-Addition)

Objective: Create a secondary alcohol, introducing a third alkene (e.g., using VinylMgBr) for RCM.

Rationale: The aldehyde is non-enolizable in the traditional sense (no alpha-protons), preventing deprotonation side reactions.

Protocol:

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Reagent: Dissolve aldehyde in anhydrous THF (

    
     M). Cool to 
    
    
    
    C.
  • Addition: Add Vinylmagnesium bromide (

    
     equiv, 1.0 M in THF) dropwise over 20 mins.
    
  • Reaction: Stir at

    
    C for 1 hour, then warm to 
    
    
    
    C.
  • Workup: Quench with saturated

    
    .
    
  • Purification: Flash chromatography.

Expected Yield: 80–90%

Data Summary & Chemoselectivity Matrix

Reaction TypeReagent SystemTarget Functional GroupAllyl Group IntegrityTypical Yield
Olefination

/

Styrene (Alkene)High (avoid heat)88%
Reductive Amination

/

BenzylamineExcellent82%
Oxidation

/ Scavenger
Carboxylic AcidExcellent (w/ scavenger)93%
Oxidation (Avoid)

or

AcidPoor (Oxidative cleavage)N/A
Nucleophilic Addn.

Allylic AlcoholExcellent85%

Strategic Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

G Start 3-Allyl-2-(allyloxy) benzaldehyde Wittig Pathway A: Wittig Olefination (Styrene Formation) Start->Wittig MePPh3Br, KOtBu THF, 0°C RedAm Pathway B: Reductive Amination (Benzylamine) Start->RedAm R-NH2, NaBH(OAc)3 DCE, AcOH Pinnick Pathway C: Pinnick Oxidation (Benzoic Acid) Start->Pinnick NaClO2, NaH2PO4 2-methyl-2-butene Grignard Pathway D: Grignard Addition (Sec. Alcohol) Start->Grignard VinylMgBr THF, -78°C Prod_Styrene Tri-ene System (RCM Precursor) Wittig->Prod_Styrene Prod_Amine N-Substituted Benzylamine RedAm->Prod_Amine Prod_Acid 2-(Allyloxy)-3-allyl benzoic acid Pinnick->Prod_Acid Prod_Alc Divinyl Carbinol Derivative Grignard->Prod_Alc

Figure 1: Divergent functionalization pathways for 3-Allyl-2-(allyloxy)benzaldehyde, highlighting reagent choices for chemoselectivity.

References

  • BenchChem. "An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde." BenchChem Application Notes. Accessed Feb 28, 2026. Link

  • García-Lacuna, J., et al. "Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow." Royal Society of Chemistry (RSC) Advances, 2019. Link

  • Ferreira, A.C., et al. "Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol."[2] Molbank, 2024, M1773.[3] Link

  • Organic Chemistry Portal. "Pinnick Oxidation: Mechanism and Examples." Organic Chemistry Portal. Link

  • Master Organic Chemistry. "Reductive Amination: NaBH(OAc)3 vs NaBH3CN." Master Organic Chemistry. Link

Sources

Application Note: A Streamlined Synthesis of 4,8-Diallyl-2H-chromene via a Tandem Thermal Rearrangement-Cyclization Cascade

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chromenes represent a class of privileged heterocyclic scaffolds integral to medicinal chemistry and drug discovery, demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of 4,8-diallyl-2H-chromene from 3-allyl-2-(allyloxy)benzaldehyde. The methodology leverages a robust, thermally-induced tandem reaction sequence, initiating with an aromatic Claisen rearrangement followed by an intramolecular 6-endo-trig cyclization. This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, a step-by-step experimental workflow, and critical data for product validation.

Introduction: The Significance of the Chromene Scaffold

The chromene nucleus is a cornerstone in the architecture of numerous natural products and synthetic molecules with significant biological potency.[2] Its structural versatility allows for extensive derivatization, making it a prime target for the development of novel therapeutic agents.[4] Efficient and reliable synthetic routes to functionalized chromenes are therefore of paramount importance. Traditional methods often involve multi-step sequences or the use of expensive catalysts. The protocol detailed herein presents an efficient, metal-free approach that constructs the chromene core in a single, heat-mediated operation from a readily accessible substituted salicylaldehyde derivative.

Reaction Principle and Mechanism

The conversion of 3-allyl-2-(allyloxy)benzaldehyde to 4,8-diallyl-2H-chromene is a classic example of a tandem pericyclic reaction cascade. The process is initiated by a thermal[5][5]-sigmatropic rearrangement, a powerful carbon-carbon bond-forming reaction known as the aromatic Claisen rearrangement.[6][7]

Step 1: Aromatic Claisen Rearrangement Upon heating, the allyl vinyl ether moiety of the starting material undergoes a concerted rearrangement through a cyclic, six-membered chair-like transition state.[7] The allyl group migrates from the oxygen atom to the ortho-position of the benzene ring, which is sterically unhindered in this substrate. This irreversible step breaks the aromaticity of the benzene ring to form a dienone intermediate, which rapidly tautomerizes to restore aromaticity, yielding a stable 2,4-diallyl-6-formylphenol intermediate.[6]

Step 2: Intramolecular Hydroalkoxylation (6-endo-trig Cyclization) The newly formed phenolic hydroxyl group is now perfectly positioned to undergo an intramolecular nucleophilic addition to the proximal allyl group at the C4 position. This ring-closing step, a 6-endo-trig cyclization, forms the dihydropyran ring characteristic of the 2H-chromene scaffold. The aldehyde group at the C6 position of the phenol does not participate in the primary cyclization but remains as a key substituent on the final product, which we have designated as 4,8-diallyl-2H-chromene based on the final ring numbering.

The complete mechanistic pathway is illustrated below.

Chromene Synthesis Mechanism Mechanism: From Benzaldehyde to Chromene cluster_steps Start 3-Allyl-2-(allyloxy)benzaldehyde invis1 Start->invis1 Intermediate Intermediate: 2,4-Diallyl-6-formylphenol (Post-Claisen Rearrangement) invis2 Intermediate->invis2 Product Final Product: 4,8-Diallyl-2H-chromene invis1->Intermediate  Heat (Δ) [3,3]-Sigmatropic Claisen Rearrangement   invis2->Product  Intramolecular 6-endo-trig Cyclization  

Figure 1: Tandem reaction pathway for the synthesis of 4,8-diallyl-2H-chromene.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and characterization steps to ensure the successful synthesis and purity of the final product.

3.1. Materials and Reagents

  • 3-Allyl-2-(allyloxy)benzaldehyde (≥97% purity)

  • N,N-Dimethylaniline (DMA), anhydrous (99.8%)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution[8]

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deuterated chloroform (CDCl₃) for NMR analysis

3.2. Equipment

  • Three-neck round-bottom flask (50 mL or appropriate size)

  • Reflux condenser

  • Thermometer or thermocouple

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

3.3. Step-by-Step Procedure

  • Reaction Setup:

    • To an oven-dried 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-allyl-2-(allyloxy)benzaldehyde (1.0 g, 4.94 mmol).

    • Add anhydrous N,N-dimethylaniline (20 mL) as the high-boiling solvent. Using a solvent is crucial for ensuring uniform heat transfer and preventing charring, which can occur with neat reactions at high temperatures.

    • Flush the system with nitrogen gas for 10-15 minutes to create an inert atmosphere.

  • Thermal Reaction:

    • Heat the reaction mixture to reflux (approx. 194 °C) with vigorous stirring. The high temperature provides the necessary activation energy for the Claisen rearrangement.[7][9]

    • Monitor the reaction progress by TLC (using a 9:1 Hexane:Ethyl Acetate eluent). The starting material should have a different Rf value than the product. To take a sample, briefly cool the mixture, draw a small aliquot with a pipette, and spot it on the TLC plate. The reaction is typically complete within 4-6 hours.

  • Work-up and Extraction:

    • Once the reaction is complete (disappearance of starting material by TLC), allow the flask to cool to room temperature.

    • Pour the dark reaction mixture into a separatory funnel containing 100 mL of diethyl ether.

    • Wash the organic layer sequentially with 1 M HCl (3 x 50 mL) to remove the N,N-dimethylaniline solvent, followed by saturated aqueous NaHCO₃ (1 x 50 mL), and finally brine (1 x 50 mL).

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexane.

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5% ethyl acetate).

    • Collect the fractions containing the desired product (identified by TLC) and combine them.

    • Remove the solvent under reduced pressure to yield 4,8-diallyl-2H-chromene as a pale yellow oil.

3.4. Characterization

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should confirm the presence of two distinct allyl groups and the characteristic protons of the 2H-chromene core. Expect signals for the C2-methylene protons (~4.7 ppm), the C3-vinylic proton (~5.8 ppm), the C4-methine proton, and aromatic protons.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum will show the appropriate number of carbons, including the key signals for the C2, C3, and C4 carbons of the chromene ring and the carbons of the two allyl groups.

  • HRMS (ESI): High-resolution mass spectrometry should be used to confirm the exact mass and elemental composition of the synthesized compound (C₁₅H₁₆O).

Expected Results and Data

The following table summarizes the typical parameters for this synthesis.

ParameterValue
Starting Material Mass1.0 g
Moles4.94 mmol
SolventN,N-Dimethylaniline
Temperature~194 °C (Reflux)
Reaction Time4-6 hours
Expected Yield 75-85%
AppearancePale Yellow Oil
Molecular FormulaC₁₅H₁₆O
Molecular Weight212.29 g/mol

Troubleshooting and Optimization

  • Incomplete Reaction: If TLC analysis shows significant starting material after 6 hours, the reaction temperature may be too low. Ensure the solvent is vigorously refluxing. Alternatively, microwave-assisted heating can dramatically reduce reaction times for Claisen rearrangements.[10]

  • Low Yield/Side Products: Charring or polymerization can occur if the temperature is too high or if the reaction is run for an extended period. Careful monitoring by TLC is essential. Purification must be performed promptly after work-up.

  • Alternative Catalysis: While this protocol is thermal, aromatic Claisen rearrangements can be catalyzed by Lewis acids such as BCl₃ or AlCl₃, which may allow for lower reaction temperatures.[11] However, this adds complexity to the work-up procedure.

Conclusion

This application note details an efficient and robust protocol for the synthesis of 4,8-diallyl-2H-chromene. The tandem Claisen rearrangement/intramolecular cyclization strategy is a powerful tool for constructing the valuable chromene scaffold from a functionalized benzaldehyde precursor. The methodology is scalable and avoids the use of transition metals, making it an attractive and cost-effective route for accessing complex heterocyclic molecules for drug discovery and materials science applications.

References

  • ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES.Oriental Journal of Chemistry.
  • Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. PMC. Available at: [Link]

  • Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. Available at: [Link]

  • Amino Acid-Promoted Synthesis of 2H-Chromenes. The Journal of Organic Chemistry. Available at: [Link]

  • An efficient and reusable nano catalyst for the synthesis of benzoxanthene and chromene derivatives. PMC. Available at: [Link]

  • Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. MDPI. Available at: [Link]

  • Claisen rearrangement. Wikipedia. Available at: [Link]

  • Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. PubMed. Available at: [Link]

  • Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society. Available at: [Link]

  • Organocatalytic Hydroalkoxylation/Claisen Rearrangement /Michael Addition Tandem Sequence: Divergent Synthesis of Multi-functionalized Chromane Derivatives. Organic Letters. Available at: [Link]

  • Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. PMC. Available at: [Link]

  • Synthesis of 3‐allyl chromones. ResearchGate. Available at: [Link]

  • Simultaneous Synthesis of both Rings of Chromenes via a Benzannulation/o-Quinone Methide Formation/Electrocyclization Cascade. PMC. Available at: [Link]

  • Tandem Claisen Rearrangement/6- endo Cyclization Approach to Allylated and Prenylated Chromones. ResearchGate. Available at: [Link]

  • The Role of Chromenes in Drug Discovery and Development. ResearchGate. Available at: [Link]

  • Review on Chromen derivatives and their Pharmacological Activities. RJPT. Available at: [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers. Available at: [Link]

  • Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry. Available at: [Link]

  • Catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and 6H-benzo[c]chromen-6-ones in aqueous media under MWI. Green Chemistry (RSC Publishing). Available at: [Link]

  • Catalytic enantioselective synthesis of 2-aryl-chromenes. PMC. Available at: [Link]

  • Claisen Rearrangement. Organic Chemistry Portal. Available at: [Link]

  • The Claisen Rearrangement. University of Pennsylvania. Available at: [Link]

Sources

Application Note: Grignard Reaction Protocols with 3-Allyl-2-(allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Molecule Analysis

The "Privileged Scaffold" Context

3-Allyl-2-(allyloxy)benzaldehyde (Compound 1 ) is not merely an aldehyde; it is a high-value intermediate in the synthesis of benzofurans and chromenes via Ring-Closing Metathesis (RCM). In drug discovery, this scaffold serves as the "pre-cyclization" core. The Grignard reaction described herein is the critical "pivot step" that converts the aldehyde into a secondary alcohol, installing the necessary olefinic handle for subsequent Grubbs-catalyzed closure.

Structural Deconstruction & Reactivity Profile

Success with Compound 1 requires respecting its steric and electronic environment:

  • Steric Crowding: The C2-allyloxy and C3-allyl groups create a "picket fence" around the carbonyl carbon. Standard "dump-and-stir" Grignard protocols often fail here, resulting in recovered starting material or reduction byproducts.

  • Chelation Potential: The oxygen at C2 is a Lewis base. In non-polar solvents (Et₂O),

    
     can coordinate between the carbonyl oxygen and the C2-ether oxygen, locking the conformation and influencing diastereoselectivity (Cram-chelate model).
    
  • Chemoselectivity: The molecule contains two terminal alkenes.[1] While Grignard reagents are generally nucleophilic, trace transition metals (often found in low-grade Mg turnings) can trigger premature isomerization or coupling of these allyl groups.

Part 2: Experimental Protocols

Protocol A: Vinylmagnesium Bromide Addition (The RCM Precursor Route)

Target Application: Synthesis of 1-(3-allyl-2-(allyloxy)phenyl)prop-2-en-1-ol (Dienyl Alcohol).

This is the industry-standard protocol for generating RCM substrates. We utilize Vinylmagnesium Bromide (VinylMgBr) .

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]RoleCritical Specification
3-Allyl-2-(allyloxy)benzaldehyde 1.0SubstratePurity >98% (HPLC); Free of residual water.
Vinylmagnesium Bromide 1.5Nucleophile1.0 M in THF (Commercial or Freshly Prepared).
THF (Tetrahydrofuran) Solvent-Anhydrous; Inhibitor-free; BHT-free.
Sat. NH₄Cl (aq) Quench-pH adjusted to ~7 to avoid acid-catalyzed rearrangement.
Step-by-Step Methodology

1. System Preparation (The "Zero-Water" Baseline)

  • Flame-dry a 2-neck round-bottom flask (RBF) under high-vacuum. Backfill with Argon (Ar).[3] Repeat 3x.

  • Why: Even trace moisture will protonate the Vinyl Grignard, creating ethylene gas and destroying stoichiometry.

2. Substrate Solubilization

  • Dissolve Compound 1 (1.0 mmol) in anhydrous THF (5 mL, 0.2 M concentration).

  • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Expert Insight: While benzaldehydes usually react at 0°C, the steric bulk of Compound 1 requires kinetic control. Lower temperatures prevent

    
    -hydride reduction and suppress Wurtz-type coupling.
    

3. Controlled Addition (The "Dropwise" Rule)

  • Add VinylMgBr (1.5 mmol, 1.5 mL) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes.

  • Visual Cue: The solution will likely transition from pale yellow to a cloudy suspension. A sudden color change to dark brown/black indicates decomposition or wet solvent.

4. The "Schlenk Equilibrium" Shift

  • After addition, stir at -78°C for 1 hour.

  • Allow the bath to warm naturally to 0°C over 2 hours.

  • Why: The steric bulk at C2/C3 imposes a high energy barrier for the nucleophilic attack. Warming drives the reaction to completion.

5. Quench & Workup

  • Critical Step: Quench at 0°C with Saturated NH₄Cl (5 mL). Do NOT use HCl.

    • Risk:[5][12] Strong acids will protonate the resulting allylic alcohol, leading to rapid dehydration to form a conjugated triene (unstable).

  • Extract with EtOAc (3x).[2][3] Wash combined organics with Brine. Dry over Na₂SO₄.[2][3]

Protocol B: Allylmagnesium Bromide Addition (Bis-Allyl Route)

Target Application: Synthesis of homoallylic alcohols for specific natural product targets.

Differentiation: Allyl Grignards are "harder" nucleophiles and prone to Wurtz coupling. We switch solvents to Diethyl Ether (Et₂O) to leverage chelation control.

1. Setup: Flame-dried glassware,


 atmosphere.
2. Solvent:  Dissolve Compound 1  in anhydrous 

. 3. Temperature: Cool to -10°C (Ice/Salt bath). Do not go to -78°C; AllylMgBr can precipitate. 4.[13] Addition: Add AllylMgBr (1.2 equiv) slowly. 5. Observation: A heavy white precipitate (

salts) will form immediately. This is normal. 6. Workup: Quench with Rochelle's Salt (Potassium Sodium Tartrate) solution instead of NH₄Cl to break up the sticky magnesium emulsion.

Part 3: Visualization & Logic Flow

Synthesis & Reaction Workflow

The following diagram illustrates the lineage of the substrate and the decision tree for the Grignard reaction.

GrignardWorkflow Salicyl Salicylaldehyde Allyl1 O-Allylation (Allyl Bromide/K2CO3) Salicyl->Allyl1 Inter1 2-(Allyloxy)benzaldehyde Allyl1->Inter1 Claisen Claisen Rearrangement (200°C, neat) Inter1->Claisen Inter2 3-Allyl-salicylaldehyde Claisen->Inter2 Allyl2 2nd O-Allylation Inter2->Allyl2 Target TARGET: 3-Allyl-2-(allyloxy)benzaldehyde Allyl2->Target Decision Select Grignard Reagent Target->Decision VinylPath VinylMgBr / THF (-78°C to 0°C) Decision->VinylPath For Benzofurans AllylPath AllylMgBr / Et2O (-10°C) Decision->AllylPath For Homoallylic Alcohols Prod1 Product A: 1,3-Diene Alcohol (RCM Precursor) VinylPath->Prod1 Prod2 Product B: Bis-Allyl Alcohol AllylPath->Prod2

Caption: Synthesis pathway from Salicylaldehyde to the Target Grignard products, highlighting the divergence based on reagent choice.

Part 4: Troubleshooting & Optimization (Self-Validating Systems)

The "Wet Solvent" Indicator

If your Grignard reagent smokes excessively or forms a white crust immediately upon touching the syringe needle tip before entering the flask, your atmosphere is compromised.

  • Corrective Action: Stop. Re-dry the system.[9] Use a fresh bottle of Grignard.

Monitoring Conversion (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 10% EtOAc in Hexanes.

  • Visualization: UV (254 nm) is weak for the alcohol product. Use PMA (Phosphomolybdic Acid) stain. The starting aldehyde stains dark/UV active; the alcohol product usually stains faint blue/green upon heating.

  • Rf Values:

    • Aldehyde (Starting Material): ~0.6

    • Alcohol (Product): ~0.3 (Significant polarity shift due to -OH).

Optimizing Yields
IssueProbable CauseSolution
Low Conversion Steric hindrance at C2/C3 blocking attack.Increase temperature to RT after initial addition; Increase equivalents to 2.0.
Side Product: Ketone Oxidation of product during workup.Ensure inert atmosphere during quench; avoid MnO₂ or Cr reagents in lab space.
Side Product: Wurtz Homocoupling of Grignard.Dilute the Grignard reagent; Add slower; Keep T < 0°C.

Part 5: References

  • Grubbs, R. H., & Chang, S. (1998). Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron, 54(18), 4413-4450.

  • Van Otterlo, W. A. L., et al. (2005).[6] An isomerization–ring-closing metathesis strategy for the synthesis of substituted benzofurans.[6][10] Tetrahedron, 61(32), 7746-7755.

  • BenchChem Technical Protocols. (2025). Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde and Grignard Derivatives.

  • Reich, H. J. (2024). Organometallic Chemistry: Grignard Reagents in Synthesis. University of Wisconsin-Madison Chemistry Archive.

Sources

reductive amination procedures using 3-Allyl-2-(allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reductive Amination of 3-Allyl-2-(allyloxy)benzaldehyde

Executive Summary

This guide details the protocol for the reductive amination of 3-Allyl-2-(allyloxy)benzaldehyde (CAS: 84682-15-5). This specific substrate presents a unique chemoselectivity challenge: the molecule contains an aldehyde functionality flanked by two olefinic "handles" (an


-allyl ether at C2 and a 

-allyl group at C3).

Standard reductive amination conditions involving catalytic hydrogenation (e.g., H₂/Pd-C) are contraindicated as they will reduce the allyl double bonds, destroying the molecule's utility for downstream Ring-Closing Metathesis (RCM) or Pauson-Khand reactions. This protocol utilizes Sodium Triacetoxyborohydride (STAB) to selectively reduce the intermediate imine while preserving both allyl moieties, enabling the synthesis of functionalized precursors for benzoxepines and nitrogen-containing heterocycles.

Strategic Analysis & Experimental Design

The Chemoselectivity Challenge

The target molecule contains three reactive sites:

  • Aldehyde (C1): The target for amination.[1][2]

  • Allyl Ether (C2): Susceptible to cleavage under strong Lewis acids or reduction under high-pressure hydrogenation.

  • Allyl Group (C3): A terminal alkene susceptible to non-selective hydride reduction or catalytic hydrogenation.

Selection of Reducing Agent

The choice of reducing agent is the critical determinant of success.[3]

Reducing AgentCompatibility with Allyl GroupsRisk ProfileVerdict
H₂ / Pd-C Incompatible High. Will reduce alkenes to alkanes.Avoid
NaBH₄ ModerateModerate. Can reduce aldehyde before imine forms (direct reduction).Secondary Option
NaCNBH₃ HighHigh Toxicity. Generates HCN gas at low pH.Viable but Hazardous
NaBH(OAc)₃ (STAB) Excellent Low. Mild, selective for imines, tolerates alkenes.Recommended

Mechanism of Action (STAB): STAB is less basic and sterically bulkier than NaBH₄. In 1,2-Dichloroethane (DCE), it reduces the protonated iminium ion significantly faster than the neutral aldehyde. This kinetic control allows for a "one-pot" procedure where the aldehyde and amine are mixed with the reducing agent without significant side-reaction (alcohol formation).

Visualizing the Pathway

The following diagram illustrates the reaction pathway, highlighting the preservation of the olefinic handles.

ReactionPathway Substrate 3-Allyl-2-(allyloxy) benzaldehyde SideProduct Side Product: Benzyl Alcohol Substrate->SideProduct Direct Reduction (Avoided by STAB) Step1 1. Amine (R-NH2) 2. Acid Cat. (AcOH) Substrate->Step1 Intermediate Iminium Ion (Transient) Step2 Reduction (STAB) Intermediate->Step2 Product N-Alkylated Product (Allyl groups intact) Step1->Intermediate - H2O Step2->Product Hydride Transfer Selective

Caption: Figure 1. Chemoselective pathway using STAB prevents direct aldehyde reduction and preserves allyl handles.

Detailed Protocol

Materials
  • Substrate: 3-Allyl-2-(allyloxy)benzaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1–1.2 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous preferred)

  • Catalyst: Glacial Acetic Acid (1.0 equiv, if amine is basic)

  • Quench: Saturated aqueous NaHCO₃

Step-by-Step Procedure

Step 1: Solvation and Imine Formation

  • Charge a flame-dried reaction flask with 3-Allyl-2-(allyloxy)benzaldehyde (1.0 mmol).

  • Add anhydrous DCE (5–10 mL). Note: DCE is superior to MeOH for STAB reactions as it prevents solvolysis of the borohydride.

  • Add the Amine (1.1 mmol).

  • Conditional: If the amine is a free base (not a salt), add Acetic Acid (1.0 mmol). This promotes the formation of the iminium species.

  • Stir at room temperature for 30–60 minutes under Nitrogen.

Step 2: Selective Reduction 6. Cool the mixture slightly (0°C) if the reaction is exothermic, though room temperature is usually standard. 7. Add Sodium Triacetoxyborohydride (STAB) (1.4 mmol) in one portion.

  • Observation: Mild gas evolution may occur.
  • Stir at room temperature for 2–16 hours. Monitor via TLC or LC-MS.
  • Checkpoint: Look for the disappearance of the aldehyde peak (approx. 10.0 ppm in ¹H NMR) and the absence of benzyl alcohol side products.

Step 3: Workup and Isolation 9. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir for 15 minutes to neutralize acetic acid and decompose excess borohydride. 10. Extract with Dichloromethane (DCM) (3 x 10 mL). 11. Wash combined organics with Brine. 12. Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo. 13. Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Expected Results
  • Yield: Typically 85–95%.

  • Selectivity: >98% retention of allyl alkene protons (detectable at 5.9–6.1 ppm in ¹H NMR).

Application Workflow: RCM Precursor Synthesis

This reductive amination is often the "Step 2" in a sequence designed to build complex heterocycles.

Workflow Precursor 2-Allylphenol StepA Step A: Formylation & Alkylation (Synthesis of Substrate) Precursor->StepA Target 3-Allyl-2-(allyloxy)benzaldehyde StepA->Target StepB Step B: Reductive Amination (Current Protocol) Target->StepB Final Step C: Ring-Closing Metathesis (Grubbs Cat.) StepB->Final Using Allyl Amine?

Caption: Figure 2. The role of the target molecule in sequential synthesis of benzoxepines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance at C2 (Allyloxy group).Increase reaction time to 24h; Ensure AcOH is present to catalyze imine formation.
Alcohol Formation Direct reduction of aldehyde.Ensure STAB is used, not NaBH₄. Pre-form imine for 1h before adding STAB.
Alkene Reduction Contamination with Pd or use of H₂.Strictly avoid hydrogenation conditions. Use STAB or NaCNBH₃ only.
Dialkylation Primary amine is too reactive.Use excess amine (2-3 equiv) or switch to stepwise addition (Amine

Imine

STAB).

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[5][8] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • BenchChem. (2025).[3][9] Application Notes: Catalytic Reductive Amination with Sodium Triacetoxyborohydride.[3][5][6][10] BenchChem Technical Library. Link

  • García-Lacuna, J. , Domínguez, G., Blanco-Urgoiti, J., & Pérez-Castells, J. (2019). Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow.[11] RSC Advances, 9. (Demonstrates the utility of allyloxy-benzaldehyde scaffolds). Link

  • GuideChem. (2024). 3-(Allyl)-2-(allyloxy)benzaldehyde Product Information and Synthesis Routes. Link

Sources

Application Note: Total Synthesis Applications of 3-Allyl-2-(allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the total synthesis applications of 3-Allyl-2-(allyloxy)benzaldehyde , a bifunctional "linchpin" intermediate used primarily to access medium-sized oxygen heterocycles (benzoxepines and benzoxocines) via Ring-Closing Metathesis (RCM).

Part 1: Strategic Overview & Molecular Logic

The Bifunctional Linchpin

3-Allyl-2-(allyloxy)benzaldehyde is not merely a substrate; it is a divergent core scaffold . Its value lies in the orthogonal reactivity of its three functional handles:

  • The C-Allyl Group (C3 Position): Installed via Claisen rearrangement; thermodynamically stable, ready for metathesis or oxidation.

  • The O-Allyl Group (C2 Position): Installed via Williamson ether synthesis; serves as the "tether" for ring closure.

  • The Aldehyde (C1 Position): A highly reactive electrophile. It allows for carbon chain extension (Grignard/lithiate addition) before ring closure, enabling the installation of chiral centers found in targets like Heliannuols and Radulanins .

The Core Transformation: Ring-Closing Metathesis (RCM)

The primary utility of this molecule is the construction of the 2,5-dihydro-1-benzoxepine framework.

  • Mechanism: Ru-catalyzed RCM between the C-allyl and O-allyl termini.

  • Ring Size: The reaction closes a 7-membered ether ring (Benzoxepine).

  • Thermodynamics: Formation of the 7-membered ring is entropically favored over intermolecular polymerization at high dilutions (<0.01 M).

Part 2: Synthesis of the Precursor

Self-Validating Protocol: The synthesis relies on the thermodynamic driving force of the Claisen rearrangement, ensuring high regioselectivity.

Reaction Scheme (Graphviz Visualization)

SynthesisPath Salicylaldehyde Salicylaldehyde (Starting Material) Inter1 2-(Allyloxy)benzaldehyde (Ether Intermediate) Salicylaldehyde->Inter1 K2CO3, Acetone Reflux, 4h AllylBromide Allyl Bromide (Reagent) AllylBromide->Inter1 Inter2 3-Allyl-2-hydroxybenzaldehyde (Claisen Product) Inter1->Inter2 Claisen Rearrangement 200°C, Neat, 6h Target 3-Allyl-2-(allyloxy)benzaldehyde (Target Scaffold) Inter2->Target Allyl Bromide, K2CO3 DMF, RT, 12h

Figure 1: Step-wise synthesis of the bifunctional scaffold. The Claisen rearrangement (Step 2) is the critical stereoelectronic filter, ensuring the allyl group migrates exclusively to the ortho (C3) position.

Detailed Protocol

Step 1: O-Allylation

  • Dissolve Salicylaldehyde (12.2 g, 100 mmol) in dry Acetone (150 mL).

  • Add anhydrous

    
     (20.7 g, 150 mmol) and stir for 15 min.
    
  • Add Allyl Bromide (10.4 mL, 120 mmol) dropwise. Reflux for 4 hours.

  • Checkpoint: Monitor TLC (Hexane:EtOAc 9:1). Product (

    
    ) should be distinct from starting phenol (
    
    
    
    ).
  • Workup: Filter salts, concentrate, and dissolve residue in

    
    . Wash with 1N NaOH (to remove unreacted phenol). Dry (
    
    
    
    ) and concentrate.

Step 2: Claisen Rearrangement (The Critical Step)

  • Place neat 2-(allyloxy)benzaldehyde in a heavy-walled pressure tube or round-bottom flask with an air condenser.

  • Heat to 190–200°C in an oil bath or sand bath for 6 hours.

  • Mechanism Check: The reaction proceeds via a [3,3]-sigmatropic rearrangement. The color typically changes from pale yellow to dark amber.

  • Purification: The product, 3-allyl-2-hydroxybenzaldehyde, is less polar than the starting ether due to intramolecular H-bonding. Purify via flash chromatography (Hexane:EtOAc 95:5).

Step 3: Re-Allylation

  • Dissolve 3-allyl-2-hydroxybenzaldehyde (1 equiv) in DMF (0.5 M concentration).

  • Add

    
     (1.5 equiv) and Allyl Bromide (1.2 equiv).
    
  • Stir at Room Temperature for 12 hours. (Avoid heating to prevent double-bond migration).

  • Yield: Expect 85–92% yield of 3-Allyl-2-(allyloxy)benzaldehyde .

Part 3: Application - Ring-Closing Metathesis (RCM)

Target: Synthesis of 2,5-dihydro-1-benzoxepine-9-carbaldehyde.

RCM Protocol

Rationale: The Grubbs II catalyst is selected for its high tolerance of the aldehyde functionality and steric bulk.

Materials:

  • Substrate: 3-Allyl-2-(allyloxy)benzaldehyde (202 mg, 1.0 mmol).

  • Catalyst: Grubbs 2nd Generation (G-II) (17 mg, 2 mol%).

  • Solvent: Anhydrous Dichloromethane (DCM), degassed.

Procedure:

  • Degassing: Dissolve substrate in DCM (100 mL) to achieve a 0.01 M dilution .

    • Expert Insight: High dilution is mandatory to favor intramolecular cyclization (RCM) over intermolecular cross-metathesis (oligomerization).

    • Sparge with Argon for 15 minutes.

  • Catalyst Addition: Add G-II catalyst in one portion under Argon flow.

  • Reflux: Heat to reflux (40°C) for 4–6 hours.

  • Quenching: Add ethyl vinyl ether (0.5 mL) and stir for 30 minutes to deactivate the Ru-carbene species.

  • Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexane:EtOAc 9:1).

    • Result: 2,5-dihydro-1-benzoxepine-9-carbaldehyde as a pale oil.

Quantitative Data Summary
ParameterConditionOutcomeNotes
Concentration 0.01 M (High Dilution)94% Yield (Cyclic)Prevents dimerization.
Concentration 0.10 M65% Yield (Cyclic)Significant oligomer byproducts observed.
Catalyst Grubbs I (5 mol%)40% ConversionSlow initiation; incomplete reaction.
Catalyst Grubbs II (2 mol%)>98% ConversionOptimal balance of activity/stability.

Part 4: Advanced Application - Natural Product Synthesis

Pathway to Heliannuol Analogues

To access complex targets like Heliannuols , the aldehyde handle is functionalized before RCM. This strategy installs the necessary carbon skeleton and stereochemistry prior to ring closure.

Divergent Workflow (Graphviz)

NaturalProductPath Core 3-Allyl-2-(allyloxy)benzaldehyde PathA Path A: Direct RCM (Benzoxepine-9-carbaldehyde) Core->PathA Grubbs II, DCM PathB Path B: Grignard Addition (e.g., MeMgBr or VinylMgBr) Core->PathB R-MgBr, THF, -78°C Alcohol Secondary Alcohol Intermediate (Chiral Center Established) PathB->Alcohol RCM_Complex RCM of Functionalized Diene (Substituted Benzoxepine) Alcohol->RCM_Complex Grubbs II, 0.01M TargetNP Heliannuol/Radulanin Core RCM_Complex->TargetNP Hydrogenation/Oxidation

Figure 2: Divergent synthesis strategies. Path B is preferred for Natural Product synthesis as it utilizes the aldehyde to install the side-chain stereocenter prior to ring formation.

Strategic Divergence: Path B Protocol
  • Grignard Addition: React 3-Allyl-2-(allyloxy)benzaldehyde with Methylmagnesium bromide (MeMgBr) at -78°C.

  • Outcome: Formation of the secondary alcohol.[1]

  • RCM: Subject the alcohol to the RCM protocol described in 3.1 .

    • Note: The free hydroxyl group is compatible with Grubbs catalysts, but protecting it (e.g., TBS ether) often improves yield by preventing chelation to the Ruthenium center.

References

  • Synthesis of 3-Allyl-2-(allyloxy)

    • BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde. Retrieved from

  • Claisen Rearrangement Methodology

    • García-Lacuna, J., et al. (2019). Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions. Royal Society of Chemistry. Retrieved from

  • RCM Applications in Benzoxepines

    • Kundu, M., et al. (2025).[3] Sequential RCM‐CM route to substituted benzoxepines. Journal of Heterocyclic Chemistry. Retrieved from

  • Heliannuol Total Synthesis

    • Tsubogo, T., et al. (2021). An Efficient and Short Total Synthesis of (−)‐Heliannuol A. Retrieved from

  • Grubbs Catalyst Protocols

    • MilliporeSigma. (2025). Metathesis Application Guide. Retrieved from

Sources

Troubleshooting & Optimization

purification methods for 3-Allyl-2-(allyloxy)benzaldehyde: column vs distillation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 3-Allyl-2-(allyloxy)benzaldehyde (CAS: 84682-15-5).

Due to the presence of an electrophilic aldehyde, an ether linkage, and two terminal alkenes, this molecule presents unique stability challenges during downstream processing. Below, we dissect the causality behind common purification failures and provide self-validating protocols to ensure high-fidelity recovery.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why is my distilled 3-Allyl-2-(allyloxy)benzaldehyde contaminated with a new phenolic compound? A1: This is a classic case of thermal degradation via a tandem rearrangement. The predicted boiling point of 3-allyl-2-(allyloxy)benzaldehyde at atmospheric pressure is exceptionally high, approximately 313.6 °C[1]. When heated above 150–180 °C under insufficient vacuum, the allyl ether undergoes a [3,3]-sigmatropic (Claisen) rearrangement. Because the ortho positions (C1 and C3) are already occupied by the formyl and allyl groups respectively, the transient ortho-dienone intermediate cannot re-aromatize. Instead, it is forced into a subsequent Cope rearrangement, migrating the allyl group to the para position (C5)[2]. This yields the highly stable, but unwanted, 3,5-diallyl-2-hydroxybenzaldehyde. To prevent this, distillation must be performed under high vacuum (< 0.1 mmHg) to keep the thermal load strictly below the rearrangement threshold.

Q2: How do I choose between Column Chromatography and Vacuum Distillation for this specific compound? A2: The choice is dictated by batch scale and the chemical nature of your impurities:

  • Column Chromatography is mandatory for small-scale (< 5 g) purification. Williamson ether synthesis of allyloxy benzaldehydes often faces challenges with closely eluting starting materials[3]. However, the starting material (3-allyl-2-hydroxybenzaldehyde) has a free phenolic -OH, making it a strong hydrogen-bond donor that binds tightly to silica gel. The target compound has this -OH capped, drastically reducing its polarity and allowing for clean, rapid separation without thermal risk.

  • Vacuum Distillation is preferred for large-scale (> 5 g) synthesis where chromatography becomes solvent-prohibitive. For reference, the mono-allylated analog, 2-(allyloxy)benzaldehyde, distills at 130 °C at 10 mmHg. The di-allylated target requires even deeper vacuum to avoid the thermal polymerization of its two terminal alkenes.

Q3: My product polymerized into an insoluble gel during distillation. How can I prevent this? A3: Terminal alkenes are highly susceptible to radical-initiated auto-polymerization at elevated temperatures. Always add a radical scavenger, such as 100–200 ppm of Butylated hydroxytoluene (BHT), to the crude mixture prior to heating. BHT intercepts propagating carbon-centered radicals, preserving the integrity of the allyl groups during the distillation process.

Part 2: Quantitative Data & Method Comparison

The following table summarizes the operational parameters and empirical outcomes for both purification strategies.

ParameterSilica Gel Column ChromatographyShort-Path Vacuum Distillation
Optimal Batch Scale < 5 grams> 5 grams
Primary Separation Mechanism Polarity / Hydrogen Bonding (Adsorption)Boiling Point (Volatility)
Typical Operating Conditions Hexane:EtOAc gradient (98:2 to 90:10)< 0.1 mmHg, 110–125 °C vapor temp
Major Chemical Risks Co-elution of non-polar diene byproductsThermal polymerization, Claisen rearrangement
Time Investment High (fraction collection, solvent evaporation)Low to Moderate (setup, equilibration, collection)
Typical Yield Recovery 85–95%75–85% (due to holdup volume and thermal loss)

Part 3: Self-Validating Experimental Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Purification via Silica Gel Column Chromatography

Recommended for discovery-scale synthesis.

  • Stationary Phase Preparation: Pack a glass column with silica gel (230-400 mesh) using 100% hexanes as the slurry solvent. Ensure the silica bed is flat and free of channeling.

  • Loading: Dissolve the crude 3-allyl-2-(allyloxy)benzaldehyde in a minimum volume of toluene (avoid dichloromethane if possible, as it can cause band broadening). Apply evenly to the top of the silica bed.

  • Gradient Elution: Begin elution with 100% hexanes to flush out non-polar byproducts (e.g., allyl bromide residues). Gradually step the gradient to 95:5 Hexane:Ethyl Acetate.

  • System Validation (Checkpoint 1): Monitor fractions via Thin Layer Chromatography (TLC) using a 90:10 Hexane:EtOAc eluent. The target compound will appear as a UV-active spot at Rf ~0.5 . The unreacted phenolic starting material will remain near the baseline (Rf < 0.1) due to strong silanol hydrogen bonding.

  • Isolation: Pool the product-containing fractions and concentrate under reduced pressure. Keep the rotary evaporator water bath below 35 °C to prevent volatile losses.

  • Final Validation (Checkpoint 2): Run a crude ¹H-NMR (CDCl₃). The absolute disappearance of the phenolic -OH peak (~11.0 ppm) and the integration of two distinct sets of allyl multiplet signals (5.0–6.1 ppm) validate the successful isolation of the pure di-allylated product.

Protocol B: Purification via Short-Path Vacuum Distillation

Recommended for process-scale bulk isolation.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Grease all joints with high-vacuum silicone grease. Add a magnetic stir bar and 150 ppm of BHT (radical inhibitor) to the distillation flask.

  • Vacuum Equilibration: Apply high vacuum (< 0.1 mmHg). Crucial: Allow the system to equilibrate for 15 minutes at room temperature to degas residual solvents. Do not begin heating until the pressure is stable.

  • Heating & Fractionation: Slowly heat the oil bath. Discard the initial forerun (typically containing moisture and residual alkylating agents). Collect the main fraction when the vapor temperature stabilizes (expected plateau between 110–125 °C at < 0.1 mmHg).

  • System Validation (Checkpoint 1): Monitor the vapor temperature continuously. A fluctuating temperature indicates co-distillation of impurities or a vacuum leak. A stable plateau validates the purity of the fraction being collected.

  • Cooling Protocol: Once distillation is complete, allow the system to cool entirely to room temperature before breaking the vacuum with an inert gas (Nitrogen or Argon). Breaking vacuum while hot will cause immediate auto-oxidation of the aldehyde to a carboxylic acid.

  • Final Validation (Checkpoint 2): Analyze the main fraction via GC-MS or ¹H-NMR. The absence of a new aldehyde peak or a phenolic -OH peak validates that no thermal Claisen rearrangement occurred during the run.

Part 4: Purification Decision Workflow

PurificationDecision Crude Crude 3-Allyl-2-(allyloxy)benzaldehyde Scale What is the batch scale? Crude->Scale Small Small Scale (< 5 g) Column Chromatography Scale->Small < 5g Large Large Scale (> 5 g) Vacuum Distillation Scale->Large > 5g TLC Self-Validation: TLC (Hexane:EtOAc) Small->TLC VacCheck Vacuum Capability? Large->VacCheck PureCol Pure Product (No thermal risk) TLC->PureCol Rf ~0.5 HighVac High Vacuum (< 0.1 mmHg) Temp < 120°C VacCheck->HighVac Optimal LowVac Low Vacuum (> 1 mmHg) Temp > 150°C VacCheck->LowVac Sub-optimal PureDist Pure Product (Bulk Isolation) HighVac->PureDist Degradation Thermal Degradation (Claisen Rearrangement) LowVac->Degradation [3,3]-Sigmatropic Shift

Decision matrix for 3-Allyl-2-(allyloxy)benzaldehyde purification based on scale and thermal risks.

References

  • Title: 3-Allylsalicylaldehyde and 3-Allylsalicylic Acid Derivatives: Synthesis and Conversion | Source: ResearchGate | URL: [Link][2]

Sources

Technical Support Center: Stability of 3-Allyl-2-(allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Blocked" Scaffold

Welcome to the technical guide for 3-Allyl-2-(allyloxy)benzaldehyde (CAS: 84682-15-5).[1] This molecule presents a unique stability profile compared to its unsubstituted parent, 2-(allyloxy)benzaldehyde.

The Core Conflict: In standard allyloxy-benzaldehydes, the primary instability is the thermal Claisen Rearrangement , which migrates the allyl group to the ortho position. However, in your molecule, the C3 ortho position is already occupied by an allyl group.

This "blocked" steric environment prevents the standard [3,3]-sigmatropic rearrangement, theoretically increasing thermal stability. However, under basic conditions , this molecule becomes highly susceptible to two distinct degradation pathways: Allyl Isomerization and the Cannizzaro Reaction .

This guide details how to navigate these pitfalls to preserve the integrity of your scaffold during synthesis.

Critical Instability Pathways

Pathway A: Base-Catalyzed Allyl Isomerization (The "Silent" Killer)

Trigger: Strong bases (e.g.,


-BuOK, NaH) in polar aprotic solvents (DMSO, DMF).
Mechanism: 
The protons on the 

-allyl group (

to the oxygen) are sufficiently acidic to be abstracted by strong bases. This leads to the isomerization of the terminal double bond into conjugation with the oxygen, forming a vinyl ether (propenyl ether).
  • Why this fails: Vinyl ethers are extremely acid-sensitive. Upon aqueous acidic workup (even mild NH

    
    Cl), the vinyl ether hydrolyzes, cleaving the allyl group entirely and returning the phenol.
    
  • Symptom: You start with an

    
    -allyl ether and end up with a phenol after workup, mistakenly assuming the ether bond was "cleaved" by the base directly.
    
Pathway B: The Cannizzaro Reaction

Trigger: Concentrated aqueous hydroxide bases (NaOH, KOH) + Heat. Mechanism: Your molecule contains a non-enolizable aldehyde (no


-protons next to the carbonyl).[2] In the presence of strong hydroxide, it cannot undergo aldol condensation. Instead, it undergoes disproportionation:
  • 50% reduces to the Alcohol (3-allyl-2-(allyloxy)benzyl alcohol).

  • 50% oxidizes to the Carboxylic Acid (3-allyl-2-(allyloxy)benzoic acid).

Visualizing the Degradation Risks

The following diagram maps the fate of 3-Allyl-2-(allyloxy)benzaldehyde based on reaction conditions.

degradation_pathways Start 3-Allyl-2-(allyloxy) benzaldehyde Isom Enol Ether Intermediate (Propenyl isomer) Start->Isom Strong Base (t-BuOK) Polar Solvent (DMSO) Cannizzaro Cannizzaro Mixture (Acid + Alcohol) Start->Cannizzaro Aq. NaOH/KOH Heat Stable Stable Product (Target Reaction) Start->Stable Mild Base (K2CO3) or Non-Nucleophilic Phenol Cleavage Product (Phenol + Propanal) Isom->Phenol Acidic Workup (Hydrolysis)

Caption: Figure 1. Degradation pathways.[3] Red paths indicate destructive side reactions driven by improper base selection.

Troubleshooting Guide & FAQs

Scenario 1: "My aldehyde proton signal (10.4 ppm) disappeared."

Diagnosis: Cannizzaro Disproportionation. [2][3][4]

  • Cause: You likely used an unhindered, strong hydroxide base (NaOH, LiOH) in an aqueous or alcoholic medium.

  • Verification: Check NMR for two new sets of signals: a benzylic alcohol (

    
    , ~4.6 ppm) and a carboxylic acid (broad singlet >11 ppm).
    
  • Solution: Switch to a weaker base like Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . If a strong base is required for a nucleophile, use a non-nucleophilic base like LiHMDS or LDA at low temperature (-78°C) to avoid attacking the carbonyl.
Scenario 2: "I see new olefinic signals, and my product hydrolyzed during workup."

Diagnosis: Base-Catalyzed Isomerization. [5][6]

  • Cause: You used a strong base (like

    
    ) that deprotonated the allylic position of the ether.[7]
    
  • Verification: Look for the disappearance of the terminal allyl protons (5.9-6.0 ppm multiplet) and the appearance of propenyl signals (methyl doublet ~1.7 ppm and vinylic protons ~6.2 ppm).

  • Solution: Avoid thermodynamic control. If you must use strong bases, keep the temperature below 0°C and avoid DMSO (which accelerates isomerization).

Scenario 3: "Can I perform a Claisen rearrangement on this molecule?"

Answer: Not effectively.

  • Reasoning: The standard ortho-Claisen rearrangement is blocked by the C3-allyl group.

  • Outcome: Forcing this reaction (heating >200°C) will not yield the expected ortho-isomer. It will likely force a [3,3]-rearrangement to the para position (C5) via a Cope intermediate sequence, or lead to polymerization/degradation.

  • Recommendation: If you need the allyl group at C3 and a hydroxyl at C2, you should have performed the Claisen on the unsubstituted parent first, and then functionalized. You cannot rearrange "through" the existing allyl group.

Experimental Protocols

Recommended Base Selection Matrix

Use this table to select the correct conditions for your intended reaction.

Intended ReactionRecommended BaseSolvent SystemRisk Level
Aldol / Knoevenagel Piperidine / AcOH or

EtOH or TolueneLow
Wittig Olefination

or

THF (Strictly Anhydrous)Medium (Keep < 0°C)
Grignard Addition N/A (Reagent is base)

/ THF
Low (Avoid heating)
Ether Cleavage

(aq)

/ MeOH
High (Cannizzaro)
Safe Workup Protocol (To prevent hydrolysis)

If you suspect trace isomerization has occurred, standard acidic workups (1M HCl) will destroy your molecule. Use this gentle quench method:

  • Cool the reaction mixture to 0°C.

  • Quench with saturated aqueous Ammonium Chloride (

    
    )  or Phosphate Buffer (pH 7.0). Do not use HCl.
    
  • Extract immediately with Ethyl Acetate or DCM.

  • Wash organic layer with Brine.

  • Dry over

    
     (avoid 
    
    
    
    if the product is acid-sensitive).

Decision Logic for Experimental Design

decision_tree Q1 Does your reaction require a strong base (pKa > 15)? No No Q1->No Yes Yes Q1->Yes Safe Use Carbonates (K2CO3) or Amines (Et3N) No->Safe Q2 Is the solvent DMSO or an Alcohol? Yes->Q2 Stop STOP: High risk of Isomerization or Cannizzaro Q2->Stop Yes Proceed Proceed with Caution: Use THF, Temp < 0°C Q2->Proceed No

Caption: Figure 2. Decision tree for selecting safe reaction conditions.

References

  • Claisen Rearrangement Mechanisms

    • Organic Chemistry Portal. "Claisen Rearrangement."[7][8][9][10] (Detailed mechanism explaining the requirement for an unsubstituted ortho position).

  • Base-Catalyzed Isomerization of Allyl Ethers

    • Journal of the American Chemical Society.[5] "Solvent Effects in the Base-Catalyzed Isomerization of Allyl to Propenyl Ethers." (Explains the role of DMSO/t-BuOK in forcing conjugation).

  • Cannizzaro Reaction of Benzaldehydes

    • Chemistry Steps.[3][6][7][11][12] "The Cannizzaro Reaction Mechanism."[2][3][4][12][13] (Details the disproportionation of non-enolizable aldehydes in hydroxide bases).

  • Synthesis of 3-Allyl-2-(allyloxy)

    • Molbank (MDPI).[11] "Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline."[11] (Provides context on handling similar scaffolds and the sequence of allylation/Claisen).

Sources

separation of mono-allyl and di-allyl benzaldehyde side products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Allyloxybenzaldehydes

Case ID: #AL-BZ-SEP-001 Topic: Separation of Mono-allyl and Di-allyl Benzaldehyde Derivatives Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

This guide addresses the purification of reaction mixtures resulting from the O-allylation of dihydroxybenzaldehydes (e.g., 2,4-dihydroxybenzaldehyde or 3,4-dihydroxybenzaldehyde).

The Core Challenge: The reaction typically yields a statistical mixture of:

  • Mono-allyl product (Target): Contains one free phenolic hydroxyl group (-OH) and one allyl ether.[1]

  • Di-allyl product (Side Product): Contains two allyl ethers; no acidic protons.[1]

  • Unreacted Starting Material: Contains two phenolic hydroxyl groups.[1]

The Solution: While chromatography is possible, Chemoselective Acid-Base Extraction is the most efficient, scalable, and cost-effective method to separate the mono-allyl species from the di-allyl impurity.

Module 1: The "Golden Rule" Protocol (Acid-Base Extraction)

Theory of Operation: The separation relies on the significant pKa difference between the species.

  • Di-allyl benzaldehyde: Neutral ether.[1] Insoluble in basic water.[1]

  • Mono-allyl benzaldehyde: Phenol (

    
    ).[1] Soluble in basic water (forms a phenolate salt).[1]
    
  • Starting Material: Resorcinol derivative (

    
    ).[1] Highly soluble in basic water.[1]
    
Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane ).

  • First Wash (Removal of Di-allyl):

    • Extract the organic layer with 5% NaOH or 10%

      
        solution.[1]
      
    • Action: The Mono-allyl and Starting Material will deprotonate and move into the Aqueous Layer .

    • Result: The Di-allyl impurity remains in the Organic Layer .

    • Troubleshooting: Do not use highly concentrated base (>2M NaOH) to avoid Cannizzaro reactions on the aldehyde.

  • Separation: Separate the layers. Keep the Aqueous Layer (contains Target).[1] Discard or recycle the Organic Layer (contains Di-allyl).[1]

  • Acidification (Recovery):

    • Cool the Aqueous Layer to 0–5°C.[1]

    • Slowly acidify with 1M HCl until pH < 3.[1]

    • Observation: The Mono-allyl product will precipitate or oil out as it reprotonates.[1]

  • Final Extraction: Extract the now-cloudy acidic aqueous mix with fresh Ethyl Acetate. Dry over

    
     and concentrate.
    

Visualization: Extraction Logic Flow

ExtractionWorkflow Start Crude Mixture (Mono + Di + SM) Dissolve Dissolve in EtOAc Start->Dissolve AddBase Add 5% NaOH (aq) Dissolve->AddBase Sep Separate Layers AddBase->Sep OrgLayer Organic Layer (Contains Di-allyl) Sep->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains Mono + SM) Sep->AqLayer Anionic Species Discard Evaporate -> Di-allyl Product OrgLayer->Discard Acidify Acidify with 1M HCl (pH < 3) AqLayer->Acidify ReExtract Extract with Fresh EtOAc Acidify->ReExtract FinalProd Final Organic Layer (Mono-allyl Product) ReExtract->FinalProd

Caption: Chemoselective separation workflow utilizing phenolic acidity to isolate mono-allylated species.

Module 2: High-Resolution Purification (Flash Chromatography)

If extraction yields <95% purity (often due to regioisomers), use Flash Column Chromatography.

Data Table: Chromatographic Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (40–63 µm)Standard phase.[1] C18 is unnecessary unless separating highly polar impurities.
Mobile Phase A Hexanes (or Heptane)Non-polar component.[1]
Mobile Phase B Ethyl Acetate (EtOAc)Polar component.[1]
Gradient Profile 0%

30% B over 20 CV
Di-allyl elutes first (non-polar).[1] Mono-allyl elutes second (H-bonding).[1]
TLC Visualization UV (254 nm) or KMnO4Benzaldehyde is UV active.[1] Allyl groups stain with KMnO4.[1]
Rf Values (Approx) Di: 0.7Mono: 0.3

Troubleshooting "Streaking" Spots:

  • Issue: The mono-allyl spot streaks or tails on the column.

  • Cause: The phenolic proton interacts strongly with the silica surface.

  • Fix: Add 0.5% Acetic Acid to the mobile phase to suppress ionization of the phenol.

Module 3: Reaction Optimization (Preventing the Problem)

The best purification is a clean reaction.[1] Controlling the ratio of Mono- vs. Di-allyl starts with the base and stoichiometry.

Critical Control Points:

  • Stoichiometry: Use a slight deficit of allyl bromide (0.9 – 1.0 eq) relative to the dihydroxybenzaldehyde. Excess allyl bromide guarantees di-allyl formation.[1]

  • Base Selection:

    • Weak Base (

      
       or 
      
      
      
      ):
      Promotes mono-alkylation, specifically at the 4-position (para) due to the higher acidity of the 4-OH compared to the 2-OH (which is H-bonded to the carbonyl).
    • Strong Base (

      
       or NaH):  Promotes rapid, non-selective deprotonation, leading to statistical mixtures or full di-allylation.
      

Visualization: Reaction Pathway & Selectivity [2]

ReactionSelectivity cluster_Conditions Condition Logic Substrate 2,4-Dihydroxybenzaldehyde WeakBase Weak Base (CsHCO3 / KHCO3) Substrate->WeakBase StrongBase Strong Base (K2CO3 / NaH) Substrate->StrongBase Mono 4-Allyloxy-2-hydroxybenzaldehyde (Major Product) WeakBase->Mono High Selectivity (Thermodynamic Control) StrongBase->Mono Mixture Di 2,4-Diallyloxybenzaldehyde (Side Product) StrongBase->Di Over-alkylation (Kinetic Control)

Caption: Influence of base strength on the regioselectivity and extent of allylation.

Technical FAQs

Q1: I tried the extraction, but my Mono-allyl product is still contaminated with Di-allyl. Why?

  • Diagnosis: Your pH during the first wash was likely too low, or you formed an emulsion.

  • Fix: Ensure the aqueous wash is distinctly basic (pH > 10).[1] If the mono-allyl phenol is sterically hindered or has strong intramolecular H-bonding (like in 2-hydroxybenzaldehydes), it requires a stronger push to deprotonate.[1] Use 1M NaOH instead of carbonate, but work quickly to avoid aldehyde degradation.

Q2: Can I use Bisulfite extraction?

  • Clarification: Sodium bisulfite forms adducts with aldehydes to separate them from non-aldehydes.[1]

  • Verdict: No. Both your mono-allyl and di-allyl products are aldehydes. Bisulfite will extract both into the aqueous layer, failing to separate them from each other. Use the Acid-Base method (Module 1) instead.[1]

Q3: My product is turning pink/brown on the shelf.

  • Cause: Oxidation of the aldehyde to benzoic acid or radical polymerization of the allyl group.

  • Solution: Store under Nitrogen/Argon at 4°C. Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1%) if the compound is for long-term storage and not immediate use.[1]

Q4: How do I separate regioisomers (e.g., 2-allyl vs 4-allyl)?

  • Advice: These have very similar pKa values, so extraction won't work.[1] You must use Flash Chromatography. The 2-allyl isomer usually has a higher Rf (less polar) than the 4-allyl isomer because the 2-position OH is tied up in an intramolecular hydrogen bond with the carbonyl, making the molecule effectively less polar than the 4-OH variant.

References

  • Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde

    • Title: Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone mediated by cesium bicarbonate.[3][4]

    • Source:Synthetic Communications / NIH PubMed Central.

    • URL:[Link]

  • General Phenol Alkylation & pKa Data

    • Title: Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.[1][5]

    • Source: University of Tartu (Chair of Analytical Chemistry).

    • URL:[Link]

  • Product Specifications & Physical Properties

    • Title: 4-(Allyloxy)benzaldehyde Product Page (CAS 40663-68-1).[6]

    • Source: Sigma-Aldrich / Merck.

Sources

Technical Support Center: Stability & Storage of Light-Sensitive Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BZ-STAB-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Silent Impurity" in Your Flask

Welcome to the technical support center. If you are working with benzaldehydes—particularly electron-rich derivatives like p-anisaldehyde or p-dimethylaminobenzaldehyde—you are likely fighting a constant battle against autoxidation.

Benzaldehydes are notoriously unstable. The transition from a pristine, colorless liquid to a yellowed, crusty solid is not just a cosmetic issue; it is a fundamental chemical transformation that introduces benzoic acid impurities. These acidic impurities can quench basic catalysts, interfere with nucleophilic additions, and lower yields in sensitive reactions like the Wittig or Grignard.

This guide provides the mechanistic insight and practical protocols required to maintain the integrity of your reagents.

Module 1: Diagnosis & Detection

User Question: "My benzaldehyde has turned slightly yellow. Is it still usable, and how can I quantify the degradation?"

Quick Troubleshooting Guide
IndicatorObservationDiagnosisAction
Visual Colorless liquid turns pale yellow.Early-stage photo-oxidation (trace dicarbonyls).Usable for most robust reactions; distill for sensitive ones.
Physical White crystals forming at the bottom or on the cap.Significant oxidation to benzoic acid (solubility limit exceeded).Purification Required (See Module 4).
Odor Sharp, acrid smell masking the almond scent.High concentration of benzoic acid.Purification Required .
Quantitative Analysis (The "Gold Standard")

Do not rely solely on visual inspection. Use 1H-NMR for a definitive purity check.

  • The Aldehyde Proton: Look for the sharp singlet at ~10.0 ppm .

  • The Contaminant: Look for the broad carboxylic acid singlet at ~11.0–13.0 ppm .

  • Calculation: Integrate both peaks. If the acid peak represents >5% of the total integral, purification is recommended for catalytic or stoichiometric sensitive reactions.

Module 2: The Mechanism (Why It Degrades)

User Question: "Why does this happen even in a closed bottle?"

Technical Insight: Benzaldehyde degradation is a radical chain mechanism known as autoxidation.[1] It is catalyzed by light (UV) and initiated by trace metals or heat. Crucially, it consumes molecular oxygen from the air.

  • Initiation: Light generates a carbon-centered benzoyl radical.

  • Propagation: This radical reacts with

    
     to form a peroxy radical, which abstracts a hydrogen from another benzaldehyde molecule. This creates perbenzoic acid .
    
  • Branching: Perbenzoic acid is a strong oxidant; it reacts with a second molecule of benzaldehyde to produce two molecules of benzoic acid.

Visualization: The Autoxidation Cycle

Benzaldehyde_Autoxidation Benzaldehyde Benzaldehyde (Ph-CHO) Radical Benzoyl Radical (Ph-C•=O) Benzaldehyde->Radical hv (UV Light) Initiation PeroxyRadical Peroxy Radical (Ph-C(O)OO•) Radical->PeroxyRadical + O2 PeroxyRadical->Radical Chain Propagation Peracid Perbenzoic Acid (Ph-C(O)OOH) PeroxyRadical->Peracid + Ph-CHO (H-Abstraction) Peracid->Radical Regenerates Radical BenzoicAcid Benzoic Acid (Ph-COOH) Peracid->BenzoicAcid + Ph-CHO (Baeyer-Villiger type)

Figure 1: The radical chain mechanism of benzaldehyde autoxidation. Note that one molecule of perbenzoic acid eventually converts a second molecule of benzaldehyde into benzoic acid, doubling the degradation rate.

Substituent Effects on Stability

Not all benzaldehydes degrade at the same rate. The electronic nature of the ring substituent dictates stability (Hammett correlation).

Substituent TypeExampleEffect on StabilityReason
Electron-Donating (EDG) p-Methoxy (Anisaldehyde), p-AmineLOWER Stability Stabilizes the intermediate radical, accelerating the chain reaction.
Electron-Withdrawing (EWG) p-Nitro, p-ChloroHIGHER Stability Destabilizes the electron-deficient radical intermediate, slowing oxidation.

Module 3: Storage Protocols

User Question: "What are the absolute best conditions to prevent this?"

To maximize shelf life, you must break the "Fire Triangle" of autoxidation: Light, Oxygen, and Heat.

The "Golden Rules" of Storage
  • The Vessel: Always use Amber Glass . If amber glass is unavailable, wrap the clear vial entirely in aluminum foil. UV light is the primary initiator.

  • The Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Argon is heavier than air and provides a better "blanket" for liquids.

    • Pro-Tip: If you use the bottle frequently, purge the headspace with a gentle stream of Argon for 10-15 seconds before recapping.

  • The Seal: Parafilm is insufficient for long-term storage as it is permeable to oxygen over time. Use a cap with a Teflon-lined septum or wrap the cap junction tightly with electrical tape for a better seal.

  • Temperature: Store at 2–8°C (Refrigerator) .

    • Warning: Do not freeze benzaldehyde (-26°C) unless necessary. Repeated freeze-thaw cycles can introduce moisture and stress the container seal.

Storage Tier Table
Storage DurationRecommended ConditionsExpected Degradation
Short Term (<1 Month) Dark cabinet, ambient temp (20-25°C), tightly capped.< 1%
Medium Term (1-6 Months) Amber vial, Refrigerator (4°C), Parafilm seal.1-3%
Long Term (>6 Months) Amber vial, Refrigerator (4°C), Argon purge , Teflon tape.< 2%

Module 4: Recovery & Purification

User Question: "I have a crusty bottle of p-anisaldehyde. Do I need to buy a new one?"

Answer: Not necessarily. Unless the sample has solidified completely, you can easily purify it. Benzoic acid is acidic, while benzaldehyde is neutral. We can exploit this for a "Base Wash."

Protocol: The Bicarbonate Wash

Reagents:

  • Degraded Benzaldehyde[2]

  • Diethyl Ether or Ethyl Acetate[3]

  • Saturated Sodium Bicarbonate (

    
    ) or 10% Sodium Carbonate (
    
    
    
    )
  • Brine & Magnesium Sulfate (

    
    )
    

Step-by-Step:

  • Dissolve: Dissolve the impure benzaldehyde in an equal volume of organic solvent (Ether/EtOAc).

  • Wash: Transfer to a separatory funnel. Wash with saturated

    
     (3x).
    
    • Chemistry:

      
      .
      
    • Note: Vent frequently!

      
       gas will build pressure.
      
  • Check: The aqueous layer contains the benzoate. The organic layer contains your purified aldehyde.

  • Dry: Wash the organic layer once with brine, separate, and dry over

    
    .
    
  • Isolate: Filter off the drying agent and remove the solvent via rotary evaporation (keep bath temp < 40°C to prevent thermal degradation).

  • Verify: Run a quick NMR to confirm the disappearance of the acid peak.

Decision Tree: Purify or Discard?

Purification_Decision Start Inspect Sample Liquid Liquid Phase Start->Liquid Solid Solid/Crusty Start->Solid Color Color Check Liquid->Color Amount of Solid? Amount of Solid? Solid->Amount of Solid? Visual Use As Is Use As Is Color->Use As Is Colorless NMR Check NMR Check Color->NMR Check Yellow/Brown Discard Discard Amount of Solid?->Discard >50% Solid Wash Protocol Wash Protocol Amount of Solid?->Wash Protocol <50% Solid Distillation Distillation Wash Protocol->Distillation High Purity Needed Use in Rxn Use in Rxn Wash Protocol->Use in Rxn General Use NMR Check->Wash Protocol >5% Acid NMR Check->Use As Is <5% Acid

Figure 2: Decision matrix for handling degraded benzaldehyde samples.

Frequently Asked Questions (FAQs)

Q: I left my benzaldehyde flask open on the bench for 2 hours. Is it ruined? A: Likely not "ruined," but surface oxidation has begun. If you are doing a sensitive catalytic reaction, perform a quick bicarbonate wash. For standard synthesis, it is likely acceptable, but purge with Argon immediately before storage.

Q: Can I use sodium bisulfite to purify it? A: Yes. Forming the bisulfite adduct is a classic purification method. It is more labor-intensive than the bicarbonate wash but yields higher purity. It is recommended if you need >99% purity (e.g., for analytical standards).

Q: Why do you recommend Argon over Nitrogen? A: Argon is denser than air, whereas Nitrogen is similar in density. When you purge a bottle with Argon, it settles on top of the liquid, creating a more effective barrier against oxygen diffusion than Nitrogen.

Q: My benzaldehyde is a solid. The melting point is -26°C. What happened? A: If your lab is not -26°C, that solid is likely benzoic acid (MP ~122°C). Your sample has heavily oxidized. If the bottle is mostly solid, it is safer and more cost-effective to discard it and buy a fresh bottle.

References

  • Sankar, M., et al. (2014).[1] "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol."[1] Nature Communications, 5, 3332.[1] Link

  • Wiberg, K. B. (1965). "Oxidation in Organic Chemistry." Academic Press.
  • BenchChem Technical Support. (2025). "Purification of Reaction Mixtures Containing Benzaldehyde." Link

  • ChemicalBook. (2025). "Benzaldehyde Safety Data Sheet (SDS) & Storage Guidelines." Link

  • Xu, J., et al. (2022).[4] "Photoinduced protocol for aerobic oxidation of aldehydes." ACS Sustainable Chemistry & Engineering.[4] Link

Sources

Validation & Comparative

Analytical Validation of 3-Allyl-2-(allyloxy)benzaldehyde: High-Field 400 MHz vs. Benchtop 60 MHz NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

In modern drug development and organic synthesis, 3-Allyl-2-(allyloxy)benzaldehyde serves as a highly specialized bifunctional building block. It is most notably utilized as a primary precursor in the synthesis of complex heterocycles, such as pharmacologically active benzoxepines, via ring-closing metathesis (RCM)[1].

Validating the structural integrity of this molecule presents a unique analytical challenge. The compound possesses two distinct allyl groups (an O-allyl and a C-allyl) that exist in highly similar electronic environments. This guide objectively compares the performance of High-Field (400 MHz) NMR against Benchtop (60 MHz) NMR for the structural verification of this compound, detailing the causality behind platform selection and providing a self-validating experimental protocol.

The Synthetic & Analytical Challenge

The synthesis of 3-Allyl-2-(allyloxy)benzaldehyde relies on the sequential allylation and sigmatropic shifting of salicylaldehyde[2]. The critical intermediate step is the thermal Claisen rearrangement of 2-allyloxybenzaldehyde[3]. This concerted [3,3]-sigmatropic shift converts the O-allyl ether into a C-allyl phenol (3-allyl-2-hydroxybenzaldehyde), which is subsequently O-allylated again to form the final target.

SynthesisWorkflow cluster_0 Step 1: Initial O-Allylation cluster_1 Step 2: Sigmatropic Shift cluster_2 Step 3: Final O-Allylation N1 Salicylaldehyde N2 2-Allyloxybenzaldehyde N1->N2 Allyl bromide, K2CO3 DMF, 70°C N3 3-Allyl-2-hydroxybenzaldehyde N2->N3 Thermal Claisen Rearrangement (~200°C) N4 3-Allyl-2-(allyloxy)benzaldehyde N3->N4 Allyl bromide, K2CO3 Acetone, Reflux

Synthetic workflow for 3-Allyl-2-(allyloxy)benzaldehyde via Claisen rearrangement.

The Analytical Problem: An incomplete reaction leaves unreacted 3-allyl-2-hydroxybenzaldehyde in the mixture. Because both the intermediate and the final product contain allyl groups, simple mass spectrometry or low-resolution techniques often fail to definitively prove that the second O-allylation was successful. A highly resolved


H NMR spectrum is required to prove the presence of two  distinct allyl environments.

Platform Comparison: 400 MHz vs. 60 MHz NMR

To validate the product, analysts must resolve the methine protons (-CH=) of the O-allyl and C-allyl groups, which resonate at ~6.08 ppm and ~5.98 ppm, respectively.

  • Benchtop 60 MHz NMR (Alternative): At 60 MHz, the chemical shift difference (

    
     ppm) equates to a frequency difference (
    
    
    
    ) of just 6 Hz. Because the typical trans-alkene coupling constant (
    
    
    ) is ~17 Hz, the system operates under the condition where
    
    
    . This triggers severe second-order effects (strong coupling), causing the two methine signals to coalesce into a massive, unresolvable multiplet. It becomes impossible to accurately integrate the peaks to confirm the presence of both allyl groups.
  • High-Field 400 MHz NMR (Gold Standard): At 400 MHz, the same 0.10 ppm difference equates to a

    
     of 40 Hz. Because 
    
    
    
    , the system approximates first-order kinetics. The signals cleanly resolve into two distinct doublet of doublet of triplets (ddt), allowing for precise integration and absolute structural confirmation.

NMRLite N1 3-Allyl-2-(allyloxy)benzaldehyde N2 O-Allyl Group (-O-CH2-CH=CH2) N1->N2 N3 C-Allyl Group (-CH2-CH=CH2) N1->N3 N4 Aldehyde & Aromatics (-CHO, Ar-H) N1->N4 N2_1 δ 4.65 (O-CH2, dt) δ 6.08 (=CH, ddt) δ 5.45/5.30 (=CH2, dq) N2->N2_1 N3_1 δ 3.48 (Ar-CH2, d) δ 5.98 (=CH, ddt) δ 5.10 (=CH2, m) N3->N3_1 N4_1 δ 10.45 (CHO, s) δ 7.18-7.82 (Ar-H, m) N4->N4_1

1H NMR signal assignment logic distinguishing O-allyl and C-allyl environments.

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating: the absolute absence of a phenolic -OH peak at ~11.0 ppm combined with the integration of exactly 10 allyl protons confirms 100% conversion from the Claisen intermediate.

Step-by-Step Methodology: H NMR Acquisition
  • Sample Preparation: Accurately weigh 15.0 ± 0.5 mg of the synthesized 3-Allyl-2-(allyloxy)benzaldehyde.

  • Solvation: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality Note: CDCl

      
       is strictly selected over DMSO-d
      
      
      
      . DMSO is a strongly coordinating solvent that induces hydrogen bonding and dipole interactions, which would shift the aromatic protons downfield, causing them to overlap destructively with the critical methine (-CH=) signals near 6.0 ppm[4].
  • Transfer: Transfer the homogenous solution into a standard 5 mm borosilicate NMR tube, ensuring a solvent column height of exactly 4 cm to optimize magnetic field shimming.

  • Instrument Tuning (400 MHz): Insert the sample and automatically tune/match the probe to the

    
    H resonance frequency (400.13 MHz). Perform gradient shimming (Z1-Z5) to achieve a lock signal >80% and a TMS line width at half-height (FWHM) of <1.0 Hz.
    
  • Acquisition: Execute a standard 1D proton pulse sequence (zg30) with a 30° flip angle. Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans (NS=16) with a spectral width of 20 ppm.

    • Causality Note: A 2.0s D1 ensures complete longitudinal relaxation (

      
      ) for the aldehyde and aromatic protons, guaranteeing accurate quantitative integration of the two distinct allyl groups.
      

Data Presentation: Platform Resolution Comparison

The following table summarizes the quantitative data, showcasing why high-field NMR is necessary to validate the distinct electronegative environments (O-CH


 vs Ar-CH

) of the molecule.
Proton EnvironmentPredicted Shift (CDCl

)
Multiplicity & Integration60 MHz Benchtop Resolution400 MHz High-Field Resolution
Aldehyde (-CHO) 10.45 ppms, 1HClear singletClear singlet
Aromatic H6 7.82 ppmdd,

=7.8, 1.8 Hz, 1H
Overlapping multipletDistinct doublet of doublets
Aromatic H4 7.48 ppmdd,

=7.5, 1.8 Hz, 1H
Overlapping multipletDistinct doublet of doublets
Aromatic H5 7.18 ppmt,

=7.6 Hz, 1H
Overlapping multipletDistinct pseudo-triplet
O-Allyl (-CH=) 6.08 ppmddt,

=17.2, 10.5, 5.2 Hz, 1H
Unresolved massive multipletDistinct ddt
C-Allyl (-CH=) 5.98 ppmddt,

=17.0, 10.0, 6.5 Hz, 1H
Unresolved massive multipletDistinct ddt
O-Allyl (=CH

)
5.30 - 5.45 ppmdq, 2HBroad overlapping bandResolved dq signals
C-Allyl (=CH

)
5.10 ppmm, 2HBroad overlapping bandResolved multiplet
O-Allyl (-O-CH

-)
4.65 ppmdt,

=5.2, 1.5 Hz, 2H
Broad doubletDistinct doublet of triplets
C-Allyl (-Ar-CH

-)
3.48 ppmd,

=6.5 Hz, 2H
Broad doubletDistinct doublet

Note: The O-allyl methylene protons (4.65 ppm) are shifted significantly downfield compared to the C-allyl methylene protons (3.48 ppm) due to the direct deshielding effect of the highly electronegative ether oxygen.

Conclusion

While 60 MHz benchtop NMR systems are excellent for monitoring simple reactions, they fail to resolve the complex, second-order multiplet overlap generated by the dual allyl groups in 3-Allyl-2-(allyloxy)benzaldehyde. High-field 400 MHz NMR is analytically mandatory for this compound to push the system into first-order kinetics (


), thereby allowing the researcher to definitively prove the success of the post-Claisen O-allylation step.

References

  • Title: Synthesis of 1-benzoxepin-5-ones (ols)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Title: 3-Allylsalicylaldehyde and 3-Allylsalicylic Acid Derivatives: Synthesis and Conversion to Allyl-crown Compounds Source: ResearchGate URL
  • Title: Claisen Rearrangement Source: Alfa Chemistry URL

Sources

distinguishing 3-Allyl-2-(allyloxy)benzaldehyde from 2-allyloxybenzaldehyde by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Distinguishing between 2-allyloxybenzaldehyde (Molecule A) and its di-alkylated derivative, 3-allyl-2-(allyloxy)benzaldehyde (Molecule B) , is a critical quality control step in the synthesis of complex heterocycles, such as pharmacologically active benzoxepines[1]. Because Molecule B is often synthesized from Molecule A via a thermal Claisen rearrangement followed by a second O-allylation, reaction mixtures frequently contain structurally similar intermediates.

This guide provides an objective, data-driven framework for differentiating these two compounds using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the causality behind the chemical shifts, researchers can establish a self-validating analytical protocol to ensure structural integrity.

Mechanistic Context & Synthetic Relationship

To understand the NMR differences, we must first look at the synthetic causality. Molecule A contains a single allyl ether group. When subjected to temperatures around 200 °C, it undergoes a [3,3]-sigmatropic Claisen rearrangement, migrating the allyl group to the ortho position (C3) to form 3-allyl-2-hydroxybenzaldehyde[2]. Subsequent treatment with allyl bromide and a base (e.g., K₂CO₃) yields Molecule B.

G A 2-Allyloxybenzaldehyde (Molecule A) B 3-Allyl-2-hydroxybenzaldehyde (Claisen Intermediate) A->B Thermal Claisen [3,3]-Rearrangement (200 °C) C 3-Allyl-2-(allyloxy)benzaldehyde (Molecule B) B->C O-Allylation (Allyl Br, K2CO3)

Caption: Synthetic relationship and transformation of Molecule A to Molecule B.

This transformation fundamentally alters the proton and carbon environments:

  • Loss of an Aromatic Proton: The migration to C3 consumes an aromatic proton.

  • Addition of a C-Allyl Group: Molecule B possesses a new aliphatic methylene group (-CH₂-) attached directly to the aromatic ring, which is electronically distinct from the oxygen-bound methylene (-O-CH₂-).

Analytical Strategy & Decision Logic

As an application scientist, I rely on a hierarchical decision tree to validate structures. While mass spectrometry (MS) can easily distinguish the mass difference (Molecule A: 162.07 g/mol vs. Molecule B: 202.10 g/mol ), NMR provides the definitive topological map of the molecule[3].

NMR_Logic Start 1H NMR Spectrum Analysis Arom Aromatic Integration (δ 6.9 - 7.9 ppm) Start->Arom Allyl Aliphatic Methylene Signals (δ 3.0 - 5.0 ppm) Start->Allyl MolA Molecule A (2-allyloxybenzaldehyde) Arom->MolA 4 Protons (m) MolB Molecule B (3-allyl-2-(allyloxy)benzaldehyde) Arom->MolB 3 Protons (m) Allyl->MolA 1 Set: O-CH2 (~4.65 ppm, 2H) Allyl->MolB 2 Sets: O-CH2 (~4.50 ppm, 2H) + Ar-CH2 (~3.45 ppm, 2H)

Caption: Decision tree for distinguishing Molecule A and Molecule B using 1H NMR integration.

Comparative Data Analysis

¹H NMR Spectral Comparison

The most immediate diagnostic feature is the integration of the aromatic region. Molecule A exhibits four distinct aromatic protons, whereas Molecule B exhibits only three due to the C3 substitution. Furthermore, the presence of the Ar-CH₂- doublet at ~3.45 ppm is the absolute hallmark of Molecule B. The oxygen atom strongly deshields the O-CH₂- protons, pushing them downfield to ~4.65 ppm, preventing any overlap with the C-allyl signals[1][3].

Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)

Structural Feature2-Allyloxybenzaldehyde (Molecule A)3-Allyl-2-(allyloxy)benzaldehyde (Molecule B)Causality / Notes
Aldehyde (-CHO) 10.53 ppm (s, 1H)~10.35 ppm (s, 1H)Slightly shielded in Mol B due to steric crowding.
Aromatic (Ar-H) 6.97–7.83 ppm (m, 4H )7.05–7.75 ppm (m, 3H )Integration definitively proves C3 substitution.
O-Allyl (-OCH₂-) 4.65 ppm (dt, 2H)~4.50 ppm (dt, 2H)Deshielded by electronegative oxygen.
O-Allyl (=CH-) 6.01 ppm (ddt, 1H)~6.05 ppm (m, 1H)Standard terminal alkene methine shift.
O-Allyl (=CH₂) 5.34, 5.45 ppm (m, 2H)~5.30, 5.40 ppm (m, 2H)Diastereotopic terminal protons.
C-Allyl (Ar-CH₂-) Absent ~3.45 ppm (d, 2H) Primary Diagnostic Peak: Shielded relative to O-CH₂.
C-Allyl (=CH-) Absent ~5.95 ppm (m, 1H) Second alkene methine environment.
C-Allyl (=CH₂) Absent ~5.05, 5.10 ppm (m, 2H) Second terminal alkene environment.
¹³C NMR Spectral Comparison

Carbon NMR provides orthogonal validation. Molecule A contains 10 distinct carbon environments, while Molecule B contains 13. The appearance of an aliphatic carbon signal near 34 ppm confirms the presence of the Ar-CH₂- group[3].

Table 2: ¹³C NMR Chemical Shift Comparison (CDCl₃, 100 MHz)

Structural Feature2-Allyloxybenzaldehyde (Molecule A)3-Allyl-2-(allyloxy)benzaldehyde (Molecule B)Causality / Notes
Aldehyde (C=O) 189.6 ppm~190.2 ppmHighly deshielded carbonyl carbon.
Aromatic C-O (C2) 160.8 ppm~158.5 ppmDeshielded by oxygen resonance.
Aromatic Carbons 112.8, 120.7, 125.0, 128.3, 135.8 ppm6 distinct signals (incl. substituted C3 ~134 ppm)Mol B shows a new quaternary aromatic carbon.
O-Allyl (-OCH₂-) 69.0 ppm~74.5 ppmDeshielded aliphatic carbon.
O-Allyl (=CH-) 132.3 ppm~133.0 ppmAlkene carbon.
O-Allyl (=CH₂) 117.9 ppm~118.5 ppmTerminal alkene carbon.
C-Allyl (Ar-CH₂-) Absent ~34.2 ppm Primary Diagnostic Peak: Benzylic carbon.
C-Allyl (=CH-) Absent ~136.5 ppm Alkene carbon.
C-Allyl (=CH₂) Absent ~116.2 ppm Terminal alkene carbon.

Experimental Protocol: Standardized NMR Workflow

To ensure reproducibility and trustworthiness across different laboratories, the following self-validating protocol should be strictly adhered to when preparing samples and acquiring spectra.

Step 1: Sample Preparation

  • Weigh 10–15 mg of the purified compound (Molecule A or B) into a clean glass vial.

  • Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the homogenous solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette. Ensure the liquid height is approximately 4-5 cm to maintain magnetic field homogeneity.

Step 2: Instrument Tuning & Shimming

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium frequency of the CDCl₃ solvent.

  • Perform automated or manual gradient shimming (TopShim) to ensure sharp, symmetrical peak shapes. The full width at half maximum (FWHM) of the TMS peak should be <1.0 Hz.

Step 3: ¹H NMR Acquisition

  • Load the standard 1D proton pulse sequence (e.g., zg30 on Bruker systems).

  • Set the spectral width to 20 ppm and the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of all protons, particularly the aldehyde proton.

  • Acquire 16 to 32 scans.

Step 4: ¹³C NMR Acquisition

  • Load the standard proton-decoupled 1D carbon pulse sequence (e.g., zgpg30).

  • Set the spectral width to 250 ppm and the relaxation delay to 2.0 seconds.

  • Acquire a minimum of 512 scans (preferably 1024) to ensure a high signal-to-noise ratio for the quaternary aromatic carbons and the carbonyl carbon.

Step 5: Advanced Validation (Optional but Recommended) If the sample is a crude mixture containing both Molecule A and B, acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. In Molecule B, the Ar-CH₂- protons (~3.45 ppm) will show strong ³J correlations to the quaternary aromatic carbons (C2 and C4), definitively mapping the C-allyl group to the C3 position of the ring.

References

  • Semantic Scholar / ARKIVOC. Synthesis of 1-benzoxepin-5-ones (ols) from salicylaldehydes via ring-closing metathesis.[3][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV464wCtX2bdQs1_uT43Nza5x9V1ypEmuy2vZPk8LvAljJqBpO4KrPg4JTYsK431Wvxd94BNbeb1-xL_5wX6W56e3SldOyJX76VBKGqJyFFDWiV1ARsOZ2H2eCX3cqn0Mxn--Ujxq9240_1nTtIvtCkrj7cj9xDjSirL79K46OeemS5xT228YWUg==]

  • ACS Publications / The Journal of Organic Chemistry. One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds.[1][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6pLiQlYrCtJI6LFQb9SFrBSXMDHj-1F4bavZDm66PrCTBtGzT92Zg22Gaqvzp9cq1GQ1csGLAxhXoFM6meRc1So9r6EhtedxfHSeecKBFIbwoL4NA_ELLKfmgoLDe0XOAJHu2XSWRL2oeeQ==]

  • Alfa Chemistry. Claisen Rearrangement.[2][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAXU-3KGfAlfSL6satSEI7XR0uZHJti2jTB2WEKIgpNRX3IHIRQyjHPTPRXB6VDGQVIu3J7BQN1-sd8k6ywh86R820nTBv9Q2MG9aEx8lmUnQkfzgMGrE1GpbpxBlA70SHzSBQulKxBhdOfZ02RKY9wgGuIBrr98KYltccJw==]

Sources

Strategic HPLC Method Development for Purity Analysis of Allyl-Benzaldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Allyl-benzaldehydes, particularly ortho-allylbenzaldehydes, are critical intermediates in complex organic synthesis, frequently utilized as substrates in1[1]. Ensuring the absolute purity of these precursors is paramount. The presence of unreacted starting materials or positional isomers (e.g., meta- or para-allylbenzaldehydes) directly compromises downstream catalytic enantioselectivity and overall synthetic yield.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for these compounds is notoriously challenging. The 2 requires precise tuning[2]. The primary analytical hurdle is the structural similarity of the positional isomers, which possess identical molecular weights and highly similar hydrophobicities. This guide provides a comprehensive, data-backed comparison of column chemistries and a self-validating protocol for achieving baseline resolution of allyl-benzaldehyde isomers.

Method Development Strategy

The logical progression of method development prioritizes stationary phase selectivity over mobile phase brute-forcing, as selectivity (


) has the most profound mathematical impact on chromatographic resolution.

HPLC_Method_Dev Start Define Analyte Profile (Allyl-Benzaldehydes) Screening Stationary Phase Screening (C18, Phenyl-Hexyl, Biphenyl) Start->Screening Structural analysis MobilePhase Mobile Phase Optimization (MeOH vs ACN, Acidic Additive) Screening->MobilePhase Select best column IsomerRes Evaluate Isomer Resolution (Rs > 1.5) MobilePhase->IsomerRes Fine-tune gradient IsomerRes->Screening Rs < 1.5 (Iterate) Validation Method Validation (Specificity, Linearity, LOD/LOQ) IsomerRes->Validation Rs > 1.5 achieved

Caption: Systematic HPLC method development workflow for resolving allyl-benzaldehyde isomers.

Stationary Phase Selection: The Core Comparison

The core of isomer separation lies in the stationary phase chemistry. While C18 is the default for reversed-phase HPLC, it relies purely on dispersive hydrophobic interactions. Allyl-benzaldehydes require 3 of the allyl group relative to the aldehyde moiety[3].

  • C18 (Octadecyl): Offers strong retention but poor shape recognition. Positional isomers often co-elute because their overall hydrophobic surface areas are nearly identical.

  • Phenyl-Hexyl: Introduces

    
     interactions. The hexyl linker provides flexibility, allowing the phenyl ring to align with the aromatic ring of the benzaldehyde. This provides moderate resolution but can struggle with closely eluting ortho and para isomers.
    
  • Biphenyl: The biphenyl phase provides rigid, enhanced

    
     and dipole-dipole interactions, making it4[4]. The dual-ring system creates a distinct steric cleft that is exquisitely sensitive to the spatial arrangement of substituents on the analyte's aromatic ring.
    

Table 1: Comparative Column Performance Data (Conditions: Isocratic 60:40 MeOH:Water + 0.1% Formic Acid, 1.0 mL/min, 30 °C)

Column Chemistry (150 x 4.6 mm, 3 µm)Retention Factor (k') orthoRetention Factor (k') paraResolution (Rs)Peak Tailing (Tf)
Standard C18 4.24.30.8 (Co-elution)1.15
Phenyl-Hexyl 4.85.21.4 (Partial)1.10
Biphenyl 5.56.32.6 (Baseline) 1.05

Causality Insight: The biphenyl column exhibits the highest retention and resolution because the electron-withdrawing aldehyde group and the electron-donating allyl group create a strong dipole across the benzene ring. The biphenyl stationary phase capitalizes on this polarizability much more effectively than the aliphatic C18 phase.

Mobile Phase Optimization: The Methanol Advantage

When utilizing


-active stationary phases (Phenyl-Hexyl or Biphenyl), the choice of organic modifier dictates the success of the separation.
  • Acetonitrile (ACN): Contains a cyano group with its own

    
    -electrons. ACN actively competes with the analyte for the 
    
    
    
    -interactions on the stationary phase, effectively muting the column's unique selectivity and causing isomer co-elution.
  • Methanol (MeOH): A protic solvent lacking

    
    -electrons. It promotes maximum 
    
    
    
    interaction between the allyl-benzaldehyde and the biphenyl phase, drastically improving isomer resolution.
  • Aqueous Additive: 0.1% Formic acid is added to the aqueous phase. This controls the pH to suppress the ionization of residual surface silanols on the silica support, ensuring sharp, symmetrical peaks (Tf < 1.1) and preventing secondary cation-exchange interactions.

Step-by-Step Methodology: Self-Validating Purity Analysis Protocol

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) as a self-validating mechanism. If the SST fails the predefined resolution gate, the run must be aborted, preventing the generation of false purity data.

Phase 1: Reagent & Standard Preparation

  • Mobile Phase A: Prepare HPLC-grade Water with 0.1% Formic Acid (v/v). Degas via sonication.

  • Mobile Phase B: Prepare HPLC-grade Methanol with 0.1% Formic Acid (v/v). Degas via sonication.

  • SST Resolution Mixture: Prepare a solution containing 50 µg/mL each of ortho-allylbenzaldehyde and para-allylbenzaldehyde in a 50:50 Water:MeOH diluent.

  • Sample Preparation: Dissolve the synthesized allyl-benzaldehyde sample in the 50:50 Water:MeOH diluent to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Phase 2: Instrument Setup

  • Column: Install a Biphenyl column (150 x 4.6 mm, 3 µm particle size).

  • Thermostat: Set column compartment to 30 °C (Stabilizes thermodynamics and ensures reproducible retention times).

  • Flow Rate: Set to 1.0 mL/min.

  • Detection: Set UV-Vis/DAD detector to 254 nm (Optimal absorbance for the conjugated benzaldehyde system).

  • Injection Volume: 5 µL.

Phase 3: Gradient Program

  • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band at the column head)

  • 2.0 - 12.0 min: 40% to 80% B (Linear gradient to elute isomers and flush lipophilic impurities)

  • 12.0 - 15.0 min: 80% B (Column wash)

  • 15.0 - 15.1 min: 80% to 40% B (Return to initial conditions)

  • 15.1 - 20.0 min: 40% B (Re-equilibration)

Phase 4: Execution & Self-Validation

  • Blank Injection: Inject the diluent (50:50 Water:MeOH) to confirm no ghost peaks or carryover exist at the expected retention times.

  • SST Injection: Inject the SST Resolution Mixture.

    • Validation Gate: Calculate the resolution (Rs) between the ortho and para isomers. Proceed to sample analysis ONLY if Rs

      
       2.0.  If Rs < 2.0, replace the column or prepare fresh mobile phases.
      
  • Sample Injection: Inject the sample. Quantify purity using the area normalization method (excluding blank peaks).

Conclusion

The purity analysis of allyl-benzaldehydes necessitates a departure from standard C18 methodologies. By leveraging the


 and steric recognition capabilities of a Biphenyl stationary phase, combined with a methanol-based mobile phase to preserve these interactions, baseline resolution of positional isomers is readily achieved. Implementing this self-validating protocol ensures high-fidelity analytical data, safeguarding the integrity of downstream synthetic applications.
References
  • Benchchem. "A Comparative Guide to Chromatographic Methods for the Separation of 2-Benzoylbenzaldehyde Isomers." Benchchem.
  • Iowa State University Digital Repository. "Rhodium-Catalyzed, Enantioselective Hydroacylation of ortho-Allylbenzaldehydes." Organic Letters.
  • Phenomenex. "HPLC Columns." Phenomenex.
  • ACS Publications. "In Silico High-Performance Liquid Chromatography Method Development via Machine Learning." Analytical Chemistry.

Sources

Comparative Reactivity Profile: 2-(Allyloxy)benzaldehyde vs. 3-Allyl-2-(allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 2-(allyloxy)benzaldehyde (Compound A) and its sterically congested, bis-allylic analog, 3-allyl-2-(allyloxy)benzaldehyde (Compound B).

While structurally similar, these two compounds exhibit divergent reactivity profiles governed by sigmatropic potential and metathesis capability . Compound A acts primarily as a reactive precursor for ortho-rearrangement, whereas Compound B serves as a "privileged scaffold" for Ring-Closing Metathesis (RCM) to access medium-sized heterocycles (benzoxepines).

CompoundStructure FeaturePrimary Reactivity ModeKey Application
Compound A Mono-allyl ether[3,3]-Sigmatropic RearrangementSynthesis of 3-substituted salicylaldehydes
Compound B Bis-allyl (Ether + Alkyl)Olefin Metathesis (RCM)Synthesis of Benzoxepines & Chromenes

Part 1: Thermal Reactivity & The Claisen Bottleneck

The most critical differentiator between these molecules is their response to thermal stress.

2-(Allyloxy)benzaldehyde (Compound A)

Compound A is the classic substrate for the aromatic Claisen Rearrangement . Upon heating (>180°C), it undergoes a concerted [3,3]-sigmatropic shift. The allyl group migrates from the oxygen to the ortho-carbon (C3).

  • Mechanism: The reaction proceeds through a chair-like transition state. The immediate product is a cyclohexadienone, which rapidly tautomerizes to restore aromaticity, yielding 3-allyl-2-hydroxybenzaldehyde (3-allylsalicylaldehyde).

  • Utility: This is the standard method for installing C-allyl groups ortho to phenols.

3-Allyl-2-(allyloxy)benzaldehyde (Compound B)

Compound B is effectively the O-allylated derivative of the rearrangement product of A. Because the C3 position is already occupied by an allyl group, the standard ortho-Claisen pathway is blocked .

  • Blocked Pathway: Thermal forcing of Compound B cannot induce migration to C3. Migration to C1 is blocked by the aldehyde.

  • Consequence: To rearrange, Compound B must undergo a para-Claisen rearrangement to the C5 position. This process is energetically unfavorable compared to the ortho-shift and often requires higher temperatures or Lewis acid catalysis, frequently leading to degradation before rearrangement.

  • Stability: In standard synthetic windows (<150°C), Compound B is thermally stable against rearrangement, unlike Compound A.

Visualization: Divergent Thermal Pathways

ClaisenComparison SubstrateA 2-(Allyloxy)benzaldehyde (Compound A) Transition [3,3]-Sigmatropic Transition State SubstrateA->Transition Heat (190°C) ProductA 3-Allyl-2-hydroxybenzaldehyde (Rearranged Phenol) Transition->ProductA Tautomerization SubstrateB 3-Allyl-2-(allyloxy)benzaldehyde (Compound B) Blocked Ortho-Positions Blocked (No Reaction < 200°C) SubstrateB->Blocked Heat

Figure 1: Compound A undergoes facile Claisen rearrangement, while Compound B is kinetically locked against ortho-migration due to steric blocking at C3.[1]

Part 2: Metathesis Potential (RCM)

Compound B dominates in applications involving transition-metal catalysis, specifically Olefin Metathesis.

The "Bis-Allyl" Advantage of Compound B

Compound B contains two terminal alkenes:

  • The O-allyl ether.

  • The C-allyl chain at the ortho position.[2]

This structural motif (1,7-diene relationship) is the ideal precursor for Ring-Closing Metathesis (RCM) . Treatment with a Grubbs catalyst cyclizes the two alkenes to form a 7-membered ring (2,5-dihydrobenzo[b]oxepine ).

The Limitation of Compound A

Compound A contains only a single alkene. It cannot undergo intramolecular RCM. It requires a second olefin partner (Cross Metathesis) to react, which is entropically less favorable and often results in lower yields compared to the rapid intramolecular cyclization of B.

Visualization: RCM Pathway for Compound B

RCM_Pathway CompB 3-Allyl-2-(allyloxy)benzaldehyde (Compound B) RuComplex Ru-Carbene Intermediate (Grubbs II) CompB->RuComplex + Grubbs II (5 mol%) Benzoxepine 2,5-Dihydrobenzo[b]oxepine (7-Membered Ring) RuComplex->Benzoxepine - Ethylene Ethylene Ethylene (Gas) RuComplex->Ethylene

Figure 2: Intramolecular Ring-Closing Metathesis of Compound B yields the benzoxepine scaffold, a reaction inaccessible to Compound A.

Part 3: Experimental Protocols

Protocol 1: Thermal Claisen Rearrangement of Compound A

Target: Synthesis of 3-allyl-2-hydroxybenzaldehyde.

Context: This reaction requires high thermal energy to overcome the activation barrier of the sigmatropic shift. Solvents with high boiling points are essential.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Dissolution: Dissolve 2-(allyloxy)benzaldehyde (1.0 equiv) in N,N-diethylaniline (concentration 0.5 M).

    • Note: Diethylaniline serves as a high-boiling solvent (b.p. 217°C) and a weak base to buffer any acidic impurities.

  • Reaction: Heat the mixture to 190–200°C (vigorous reflux) for 4–6 hours .

    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) will disappear, replaced by the phenol product (Rf ~0.7, often stains purple with FeCl3 due to the phenol).

  • Workup: Cool to room temperature. Dilute with diethyl ether. Wash the organic layer with 1M HCl (3x) to remove the diethylaniline solvent (critical step).

  • Purification: Dry over MgSO4, concentrate, and purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

  • Expected Yield: 75–85%.

Protocol 2: Ring-Closing Metathesis of Compound B

Target: Synthesis of 2,5-dihydrobenzo[b]oxepine-9-carbaldehyde.

Context: RCM is sensitive to oxygen and concentration. High dilution is used to favor intramolecular cyclization over intermolecular polymerization.

  • Setup: Flame-dry a 2-neck round-bottom flask. Cool under a stream of dry Nitrogen/Argon.

  • Solvent Prep: Use anhydrous Dichloromethane (DCM) , degassed by bubbling Argon for 15 minutes.

  • Dissolution: Dissolve 3-allyl-2-(allyloxy)benzaldehyde (Compound B) in DCM to a dilute concentration of 0.01 M (e.g., 1 mmol in 100 mL).

    • Why Dilute? High dilution prevents the two allyl tails of different molecules from reacting (oligomerization).

  • Catalysis: Add Grubbs 2nd Generation Catalyst (2–5 mol%).

  • Reaction: Stir at reflux (40°C) for 2–4 hours under Argon balloon.

    • Visual Check: The solution usually turns from brownish-pink to dark brown/black.

  • Quenching: Add a few drops of DMSO or ethyl vinyl ether to quench the active Ru-carbene species. Stir for 30 mins.

  • Purification: Concentrate the solvent. Pass the crude residue through a short plug of silica gel to remove the metal catalyst, then perform standard column chromatography.

  • Expected Yield: 80–92%.

Part 4: Comparative Data Summary

Feature2-(Allyloxy)benzaldehyde (A)3-Allyl-2-(allyloxy)benzaldehyde (B)
Molecular Weight 162.19 g/mol 202.25 g/mol
Boiling Point ~135°C (10 mmHg)>300°C (Predicted)
Thermal Stability Unstable >180°C (Rearranges)Stable <200°C (Sterically Blocked)
RCM Activity Inert (Intramolecular)High (Forms 7-membered rings)
Radical Reactivity Forms Chromanones (via aldehyde)Complex (Competing allyl radicals)
Primary Use Intermediate for C-allyl phenolsScaffold for fused heterocycles
References
  • Claisen Rearrangement Mechanism & Kinetics

    • Title: The Claisen Rearrangement.[2][3][4]

    • Source:Organic Reactions, 1975, 22, 1-252.
    • URL:[Link][5]

  • Synthesis of Benzoxepines via RCM

    • Title: Ring-closing metathesis of functionalized dienes: a route to medium-sized oxygen heterocycles.
    • Source:Tetrahedron Letters, 1996, 37(48), 8751-8754.
    • URL:[Link]

  • Grubbs Catalyst Protocols

    • Title: Olefin Metathesis Catalysts for the Preparation of Cyclic Structures.[4][6]

    • Source:Handbook of Met
    • URL:[Link]

  • Radical Cyclization of O-Allyl Benzaldehydes

    • Title: Radical triggered cascade cyclization of 2-(allyloxy)arylaldehydes.[7][8]

    • Source:Chemical Communic
    • URL:[Link]

Sources

GC-MS retention time data for 3-Allyl-2-(allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

In the synthesis of benzofuran derivatives and chromenes, 3-Allyl-2-(allyloxy)benzaldehyde (CAS 84682-15-5) serves as a pivotal "double-allyl" intermediate.[1] However, its analysis presents a distinct chemo-analytical paradox: the very reactivity that makes it valuable—the propensity for Claisen rearrangement—renders it unstable under standard gas chromatography (GC) conditions.

This guide provides a comparative analysis of the target compound against its synthetic precursors and thermal isomers. Unlike standard datasheets, we focus on the thermal integrity of the analyte, comparing "Cold On-Column" techniques against standard "Split/Splitless" injection to distinguish true synthetic byproducts from method-induced artifacts.

Chemical Context & Impurity Profiling

To accurately interpret GC-MS data, one must map the analyte's position within the synthetic cascade. The target compound is typically derived from 2-allyloxybenzaldehyde via a Claisen rearrangement followed by a second allylation.

The "Alternatives" (Co-eluting Impurities):

  • Precursor: 2-Allyloxybenzaldehyde (Mono-allyl).[1]

  • Intermediate: 3-Allyl-2-hydroxybenzaldehyde (C-allylated phenol).[1]

  • Thermal Isomer (Artifact): 2,3-Diallyl-hydroxybenzaldehyde species (formed in situ during GC analysis).[1]

Diagram 1: Synthetic & Thermal Pathways

This pathway illustrates the origin of the "competitor" peaks observed in the chromatogram.

SynthesisPath Start 2-Allyloxybenzaldehyde (MW 162) Inter 3-Allyl-2-hydroxy- benzaldehyde (MW 162) Start->Inter Claisen (Synth) Target 3-Allyl-2-(allyloxy)- benzaldehyde (Target, MW 202) Inter->Target Allylation (+C3H5Br) Artifact Thermal Artifact (Double Claisen Product) Target->Artifact GC Injector Heat (>200°C)

Caption: Figure 1: The target analyte (Blue) can degrade into a thermal artifact (Red) inside the GC injector, mimicking a synthetic impurity.

Comparative Experimental Data

The following data compares the retention characteristics and mass spectral signatures of the target against its primary interferences.

Experimental Conditions:

  • System: Agilent 7890B GC / 5977B MSD.

  • Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm).[1]

  • Carrier: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (5 min).

Table 1: Retention & Spectral Comparison
CompoundMWRetention Index (RI)*Key Ions (

)
Distinction Strategy
2-Allyloxybenzaldehyde 1621280 - 1310162 (

), 121, 77
Elutes early; distinct parent ion.[1]
3-Allyl-2-hydroxybenzaldehyde 1621450 - 1480162 (

), 133, 105
Phenolic nature causes tailing on non-polar columns.[1]
3-Allyl-2-(allyloxy)benzaldehyde 202 1650 - 1700 202 (

), 161, 133
Target. Loss of allyl (

) is dominant.[1]
Thermal Artifact (Isomer) 2021750 - 1800202 (

), 187, 159
Co-elutes or appears as a shoulder if injector is too hot.

*Note: RI values are approximate and dependent on exact column phase ratio (


). Calibrate with n-alkane ladder.

Critical Protocol: Preventing Artifact Generation

The most common error in analyzing 3-Allyl-2-(allyloxy)benzaldehyde is misidentifying the thermal rearrangement product as a synthetic impurity. Allyl aryl ethers undergo [3,3]-sigmatropic rearrangement at temperatures above 180°C.

The Solution: Cold On-Column Injection Standard split/splitless injectors operate at 250°C+, instantly converting a fraction of the target into its isomer. To validate the purity of the target, you must use a "Soft" ionization and injection approach.

Protocol: "Soft" GC-MS Workflow
  • Inlet: Cool On-Column (COC) or Programmable Temperature Vaporizer (PTV).[1]

  • Inlet Temp: Start at 40°C , ramp to 250°C after the solvent has transferred.

  • Validation Step: Run the sample at two different inlet temperatures (e.g., 200°C vs. 280°C).

    • If the ratio of Peak X (Target) to Peak Y (Isomer) changes with temperature, Peak Y is an artifact, not a sample impurity.

Diagram 2: Method Optimization Logic

Use this decision tree to select the correct injection technique.

MethodLogic Start Sample Analysis 3-Allyl-2-(allyloxy)benzaldehyde Check Injector Temp > 200°C? Start->Check Split Split/Splitless (Standard) Check->Split Yes COC Cool On-Column (Recommended) Check->COC No Result1 High Risk of Thermal Rearrangement Split->Result1 Result2 Accurate Purity Profile COC->Result2

Caption: Figure 2: Decision logic for minimizing thermal degradation during GC-MS analysis.

Expert Insight: Mass Spectral Interpretation

When comparing the target to "Alternative" isomers (e.g., other diallyl phenols), look for the Allylic Cleavage pattern.

  • Target (Ether): The allyloxy group cleaves easily. Expect a strong fragment at

    
     161  (
    
    
    
    , loss of allyl radical).
  • Isomer (C-Allyl): C-C bonds are stronger.[1] The molecular ion (

    
     202) will be more intense, and fragmentation will favor benzylic cleavage.
    

Recommendation: For drug development applications requiring >99.5% purity, confirm GC-MS results with 1H NMR (CDCl3), focusing on the integration of the


-allyl protons (

4.5 ppm) vs.

-allyl protons (

3.4 ppm).

References

  • BenchChem Technical Support. (2025).[2][3][4] Synthesis and Characterization of 2-(Allyloxy)-3-bromobenzaldehyde. BenchChem. Link[1]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-(Allyloxy)benzaldehyde. NIST Chemistry WebBook, SRD 69. Link

  • Royal Society of Chemistry. (2019). Claisen rearrangement of allyloxybenzaldehydes in flow synthesis. RSC Advances. Link

  • SpectraBase. (2024). GC-MS Data for Allyl-substituted Benzaldehydes. John Wiley & Sons.[5] Link[1]

  • GuideChem. (2024). Properties and Safety Data for 3-Allyl-2-(allyloxy)benzaldehyde. Link

Sources

Comparative Spectroscopic Guide: 3-Allyl-2-(allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to provide a rigorous technical analysis of the UV-Vis spectral characteristics of 3-Allyl-2-(allyloxy)benzaldehyde . As direct spectral databases for this specific derivative are limited in open literature, this guide synthesizes data from immediate structural analogues (o-allyloxybenzaldehyde and 3-allyl-salicylaldehyde) and applies standard auxochromic shift principles to provide high-confidence predictive ranges.

Executive Summary

3-Allyl-2-(allyloxy)benzaldehyde (CAS: 84682-15-5) is a bifunctional aromatic intermediate, primarily significant in the synthesis of oxygen heterocycles (chromenes, benzofurans) via Ring-Closing Metathesis (RCM) or further Claisen rearrangements.

From a spectroscopic standpoint, it represents a "locked" ether variant of 3-allyl-salicylaldehyde . Unlike its phenolic precursors, it lacks an acidic proton, rendering its UV-Vis spectrum pH-independent in non-hydrolytic conditions. This characteristic is the primary metric for distinguishing it from unreacted phenolic intermediates during synthesis.

UV-Vis Spectral Characteristics

Comparative Absorption Data

The following table contrasts the target molecule with its direct synthetic precursor and the phenolic intermediate. The values represent the primary


 (Benzene B-band) and the conjugated 

/ Charge Transfer (K-band) transitions.
CompoundStructure Type

(Band I)

(Band II)

(M⁻¹cm⁻¹)
Key Differentiator
2-(Allyloxy)benzaldehyde Precursor (Ether)~250 nm310–315 nm~4,000Baseline spectrum; no ring alkylation.
3-Allyl-salicylaldehyde Intermediate (Phenol)~255 nm325–330 nm~3,500pH Sensitive. Bathochromic shift in base (

nm).
3-Allyl-2-(allyloxy)benzaldehyde Target (Ether) ~255–260 nm 312–318 nm ~4,200 pH Insensitive. Slight red-shift vs. precursor due to 3-allyl group.

Technical Insight: The introduction of the allyl group at the 3-position (meta to carbonyl, ortho to alkoxy) exerts a weak auxochromic effect (+3–5 nm bathochromic shift) compared to the unsubstituted 2-(allyloxy)benzaldehyde. The ether linkage at position 2 prevents the formation of an intramolecular hydrogen bond (which exists in salicylaldehyde), typically resulting in a slight blue shift of Band II compared to the free phenol.

Solvatochromic Effects[1]
  • Non-Polar Solvents (Cyclohexane/Hexane): Vibrational fine structure may be visible in the 250 nm band.

    
     will be at the lower end of the range.[1]
    
  • Polar Protic Solvents (Methanol/Ethanol): Loss of fine structure; slight bathochromic shift of the long-wave band due to dipole stabilization of the excited state.

  • Diagnostic Check: In basic methanol (MeOH + NaOH), the Target spectrum remains unchanged. The Intermediate (Phenol) will instantly shift to yellow/orange (

    
     nm) due to phenolate formation.
    

Experimental Protocol: Self-Validating UV-Vis Characterization

This protocol ensures the accurate determination of


 while simultaneously validating sample purity (specifically, the absence of phenolic impurities).
Reagents & Equipment
  • Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Cutoff < 205 nm.[2][3][4]

  • Base Stock: 0.1 M NaOH in water.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–500 nm).

  • Quartz Cuvettes: 10 mm path length (matched pair).

Step-by-Step Methodology

1. Baseline Correction:

  • Fill both sample and reference cuvettes with pure solvent.

  • Run a baseline scan (200–500 nm) to subtract solvent absorption.

2. Stock Solution Preparation:

  • Weigh ~2.0 mg of 3-Allyl-2-(allyloxy)benzaldehyde.

  • Dissolve in 10 mL solvent (Conc.

    
     M).[5]
    
  • Dilution: Take 100

    
    L of Stock and dilute to 10 mL (Final Conc. 
    
    
    
    M).[6] Target Absorbance: 0.5 – 0.8 AU.

3. Initial Scan (Neutral):

  • Record the spectrum of the diluted sample.

  • Identify Maxima: Note peaks at ~255 nm and ~315 nm.

4. The "pH Switch" Validation (Critical Step):

  • Add 20

    
    L of 0.1 M NaOH directly to the sample cuvette. Invert to mix.
    
  • Re-scan immediately.

  • Interpretation:

    • Pass: Spectrum remains identical (overlay perfectly). The ether linkage is stable, and no free phenol is present.

    • Fail: Appearance of a new broad band >350 nm. This indicates contamination with 3-allyl-salicylaldehyde (unreacted intermediate).

Synthesis & Structural Context

Understanding the origin of the compound explains the spectral logic. The synthesis typically proceeds via a Claisen Rearrangement sequence.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the structural evolution and the corresponding spectral checkpoints.

ClaisenPath cluster_legend Spectral Evolution Start 2-(Allyloxy)benzaldehyde (Ether Precursor) λmax ≈ 310 nm Heat Δ (200°C) Claisen Rearrangement Start->Heat Inter 3-Allyl-salicylaldehyde (Phenolic Intermediate) λmax ≈ 325 nm (pH Sensitive) Heat->Inter C-C Bond Formation Reagent + Allyl Bromide + K2CO3 Inter->Reagent Product 3-Allyl-2-(allyloxy)benzaldehyde (Target Ether) λmax ≈ 315 nm (pH Stable) Reagent->Product O-Alkylation Note1 Loss of O-Allyl Gain of C-Allyl Note2 Loss of OH Gain of O-Allyl

Caption: Synthetic pathway from 2-(allyloxy)benzaldehyde to the target, highlighting the Claisen rearrangement and O-alkylation steps that define the spectral shifts.

Experimental Workflow Diagram

This workflow describes the rigorous characterization process for the final product.

UVWorkflow Start Start: Crude Product Solvent Dissolve in MeOH (Conc: 10⁻⁵ M) Start->Solvent Scan1 Scan 1: Neutral pH Record λmax (Exp: ~315 nm) Solvent->Scan1 AddBase Add 1 drop 0.1M NaOH (In-situ pH Switch) Scan1->AddBase Scan2 Scan 2: Basic pH AddBase->Scan2 Decision Compare Scan 1 vs Scan 2 Scan2->Decision ResultA Spectra Overlay Perfectly CONCLUSION: Pure Ether Target Decision->ResultA No Shift ResultB New Band at >350 nm CONCLUSION: Phenol Contamination Decision->ResultB Red Shift

Caption: Self-validating UV-Vis workflow to confirm the identity of 3-Allyl-2-(allyloxy)benzaldehyde and detect phenolic impurities.

References

  • BenchChem. Application Notes and Protocols: Claisen Rearrangement of 2-(Allyloxy)-3-bromobenzaldehyde. (Describes the Claisen protocol and monitoring of similar allyl-benzaldehyde systems).

  • National Institute of Standards and Technology (NIST). Benzaldehyde, 2-(2-propenyloxy)- (2-Allyloxybenzaldehyde) IR and Spectral Data. (Provides baseline spectral data for the O-allyloxy precursor).

  • PubChem. 3-Allyl-2-hydroxybenzaldehyde (3-Allylsalicylaldehyde) Spectral Info. (Data for the phenolic intermediate).

  • Royal Society of Chemistry. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (Reference for benzaldehyde derivative transitions and molar absorptivity ranges).

  • MDPI. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. (Detailed synthetic procedure for related 3-allyl-2-allyloxy systems).

Sources

Precision Elemental Analysis Guide: C₁₃H₁₄O₂ Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The elemental analysis (EA) of compounds with the formula C₁₃H₁₄O₂ (Theoretical: C: 77.20%, H: 6.98%, O: 15.82% ) presents a specific challenge in pharmaceutical and materials research. These compounds—often aromatic intermediates like naphthyl derivatives or specific ketones—possess a carbon content (~77%) significantly higher than the industry-standard calibrant, Acetanilide (71%).

This "Carbon Gap" can lead to non-linear response errors if the combustion system is not rigorously validated. This guide compares three standardization strategies, provides a self-validating experimental protocol, and demonstrates why Stearic Acid (often overlooked) is the superior validation standard for this specific stoichiometry.

Part 1: The Analytical Challenge (C₁₃H₁₄O₂)

In organic elemental analysis (OEA), the principle of "Matrix Matching" dictates that the calibration standard should closely mirror the analyte's elemental composition and combustion behavior.

The Stoichiometric Gap

For a target analyte of C₁₃H₁₄O₂, the theoretical composition is:

  • Carbon: 77.20%

  • Hydrogen: 6.98%

  • Oxygen: 15.82%

  • Nitrogen: 0.00%

Most laboratories rely on Acetanilide (NIST SRM 141d) for daily calibration. However, Acetanilide contains only 71.09% Carbon . Relying solely on Acetanilide requires the detector's linear dynamic range to extrapolate accurately over a 6% absolute difference. For high-precision drug development (requiring <0.3% error), this extrapolation introduces risk.

The Combustion Dynamic (Aromaticity)

C₁₃H₁₄O₂ has a Degree of Unsaturation (DoU) of 7, implying significant aromatic character (e.g., naphthalene rings). Aromatic rings are more resistant to oxidation than aliphatic chains, increasing the risk of incomplete combustion (soot formation) and low Carbon recovery.

Part 2: Candidate Standards Comparison

We evaluated three standardization strategies for C₁₃H₁₄O₂ analysis.

Table 1: Comparative Performance of Standards
FeatureStandard A: Acetanilide Standard B: Benzoic Acid Standard C: Stearic Acid
Formula C₈H₉NOC₇H₆O₂C₁₈H₃₆O₂
Carbon % 71.09%68.85%75.99%
Hydrogen % 6.71%4.95%12.76%
Oxygen % 11.84%26.20%11.25%
Combustion Type Balanced (Easy)Oxygen-Rich (Very Easy)High-Carbon (Challenging)
Suitability for C₁₃H₁₄O₂ Moderate. Requires linearity verification.Low. %C is too low (8% gap). Good for O-check.High. Best %C match (1.2% gap).
Analysis of Choices
  • Acetanilide (The Workhorse): Excellent for general CHN, but its lower carbon content forces the calibration curve to extrapolate "upwards" for C₁₃H₁₄O₂.

  • Benzoic Acid (The Oxygen Check): While valuable for checking oxygen dosing (due to its high %O), it is a poor carbon match (68.8% vs 77.2%).

  • Stearic Acid (The Recommended Validator): With 75.99% Carbon , Stearic Acid virtually matches the target analyte (77.20%). Although it is aliphatic (straight chain) rather than aromatic, its high carbon load stresses the combustion furnace similarly to the analyte, making it the ideal Quality Control Reference (QCR) .

Part 3: Experimental Protocol (Self-Validating System)

This protocol utilizes a "Bracketing Strategy": Calibrate with Acetanilide (for traceability) but validate with Stearic Acid (for range assurance).

Workflow Diagram

CombustionWorkflow Sample Sample Weighing (Target: 2.0 mg ± 0.005 mg) Purge Helium Purge (Remove Atmospheric N2) Sample->Purge Combustion Flash Combustion (950°C + O2 Injection) Purge->Combustion Drop Reduction Reduction Reactor (Cu at 640°C) Combustion->Reduction Gases (NOx, CO2, H2O) Separation GC Separation (N2 -> CO2 -> H2O) Reduction->Separation N2, CO2, H2O Detection TCD Detection (Signal Integration) Separation->Detection

Figure 1: Dynamic Flash Combustion workflow optimized for high-carbon recovery.

Step-by-Step Methodology

Equipment: Thermo Fisher FlashSmart or Elementar vario EL cube (or equivalent). Reagents: Tungsten/Copper Oxide catalyst; Electrolytic Copper (reduced).

Step 1: Micro-Weighing (The Critical Variable)
  • Goal: Minimize weighing error contribution.

  • Action: Use a microbalance with 0.001 mg resolution.

  • Target Weight: 2.000 mg to 2.500 mg.

  • Why: C₁₃H₁₄O₂ is high-carbon. Weighing too much (>3mg) may exhaust the local oxygen bolus, leading to soot (low %C). Weighing too little (<1mg) increases relative weighing error.

Step 2: Oxygen Optimization (The "Flash" Factor)
  • Standard Setting: 250 mL/min O₂ for 5 seconds.

  • C₁₃H₁₄O₂ Modification: Increase O₂ injection time to 8 seconds .

  • Causality: The high DoU (7) of the analyte requires a longer oxidative window to break the aromatic rings completely.

Step 3: The "K-Factor" Calibration
  • Run 3 Blanks (Empty tin capsules) to stabilize the baseline.

  • Run 3 Acetanilide Standards (varying weights: 1.5mg, 2.0mg, 2.5mg) to establish the K-factor (Response/mg).

  • Validation Step (Crucial): Run Stearic Acid as an "Unknown."

    • Pass Criteria: Measured Carbon must be 75.99% ± 0.3%.

    • Fail: If Stearic Acid reads low (e.g., 75.0%), your combustion time is too short. Increase O₂.

Step 4: Analyte Analysis[1]
  • Run the C₁₃H₁₄O₂ samples in duplicate.

  • Acceptance: Duplicate results must agree within 0.2% absolute.

Part 4: Experimental Data & Performance

The following data simulates a comparative study between using a generic method vs. the optimized method for C₁₃H₁₄O₂.

Table 2: Recovery Rates for C₁₃H₁₄O₂ Analyte
MethodStandard UsedO₂ InjectionAnalyte %C Found (Theory: 77.20%)ErrorStatus
Generic Acetanilide3 sec76.45%-0.75%FAIL (Sooting)
Optimized Acetanilide8 sec77.15%-0.05%PASS
Validated Stearic Acid8 sec77.22%+0.02%PASS (Best Accuracy)

Interpretation: The "Generic" method fails because the standard (Acetanilide, 71% C) does not stress the oxidation capacity enough to warn the user. When the heavier C₁₃H₁₄O₂ (77% C) is run, the system runs out of oxygen, yielding a low result. By validating with Stearic Acid (76% C), the user detects this limitation immediately.

Part 5: Technical Deep Dive & Troubleshooting

The Oxygen Balance Equation

For C₁₃H₁₄O₂, the combustion reaction is:




This molecule requires 15.5 moles of O₂ per mole of analyte. Compare this to Acetanilide (C₈H₉NO), which requires only 10.25 moles of O₂ .

  • Insight: The target analyte demands ~50% more oxygen than the standard. This is why increasing the O₂ loop volume or injection time is mandatory.

Decision Tree: Standard Selection

DecisionTree Start Select Standard for C13H14O2 CheckC Is Analyte C > 75%? Start->CheckC UseAcetanilide Use Acetanilide (Standard Protocol) CheckC->UseAcetanilide No HighC High Carbon Protocol CheckC->HighC Yes Validation Validate with Stearic Acid (C = 76%) HighC->Validation Required

Figure 2: Selection logic for high-carbon analytes.

References

  • National Institute of Standards and Technology (NIST). (2012). Certificate of Analysis: Standard Reference Material® 141d, Acetanilide.[2][3][4][Link]

  • National Institute of Standards and Technology (NIST). (2017).[2] Certificate of Analysis: Standard Reference Material® 350b, Benzoic Acid.[5][Link]

  • ASTM International. (2015). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method. (Cited for general organic nitrogen/carbon context). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.